Antibacterial agent 118
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21N5O2S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(adamantane-1-carbonylamino)-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H21N5O2S/c25-16(24-18-22-3-4-27-18)14-15(21-2-1-20-14)23-17(26)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,26)(H,22,24,25) |
InChI Key |
ZIYTWXQLGRWXCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CN=C4C(=O)NC5=NC=CS5 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanisms of "Antibacterial Agent 118": A Technical Examination
The designation "Antibacterial agent 118" is not uniformly associated with a single chemical entity in scientific literature. Instead, it appears in various contexts, referring to distinct compounds with different antibacterial activities and proposed mechanisms of action. This guide provides an in-depth analysis of the available technical information for the most prominently identified agents associated with this term: BAS-118, a potent anti-Helicobacter pylori agent, and an antimycobacterial compound also designated as "compound 20".
BAS-118: A Selective Agent Against Helicobacter pylori
BAS-118 is a novel benzamide derivative, chemically identified as N-methyl-3-(2-(2-naphthyl)acetylamino)benzamide.[1] It has demonstrated significant and selective antibacterial activity against Helicobacter pylori, including strains resistant to commonly used antibiotics such as clarithromycin and metronidazole.[1]
Quantitative Antimicrobial Activity
The primary measure of BAS-118's efficacy is its Minimum Inhibitory Concentration (MIC). The available data, determined by the agar dilution method, is summarized below.[1]
| Organism | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Helicobacter pylori (randomly selected) | 100 | ≤0.003–0.025 | ≤0.003 | 0.013 |
| H. pylori (clarithromycin-resistant) | 30 | ≤0.003–0.025 | 0.006 | 0.013 |
| H. pylori (metronidazole-resistant) | 25 | ≤0.003–0.025 | 0.006 | 0.013 |
| Non-H. pylori strains | 29 | ≥8 | - | - |
Mechanism of Action
The precise molecular mechanism of action for BAS-118 has not been fully elucidated in the available literature. As a benzamide derivative, it belongs to a class of compounds known for a wide range of biological activities.[1] Further research is required to identify its specific molecular target within H. pylori.
Resistance Profile
In vitro studies suggest that BAS-118 has a low propensity for inducing drug resistance in H. pylori. After 10 serial passages in the presence of subinhibitory concentrations of the agent, the MICs for five tested strains of H. pylori increased by no more than two-fold.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method:
The MICs of BAS-118 were determined using an agar dilution method.[1] A generalized workflow for this method is as follows:
Caption: Generalized workflow for MIC determination by the agar dilution method.
Antimycobacterial Agent "Compound 20"
The designation "this compound" or "compound 20" has also been associated with an antimycobacterial agent. However, the literature presents conflicting information regarding its precise mechanism of action, suggesting that this designation may apply to different compounds in different studies.
Quantitative Antimicrobial Activity
This agent has shown activity against various species of Mycobacterium.
| Organism | MIC (µM) |
| M. tuberculosis H37Ra | 40.7 |
| M. aurum | 10.2 |
| M. smegmatis | 163.0 |
| M. tuberculosis H37Rv | 62.5 |
| M. avium | 62.5 |
Proposed Mechanisms of Action
Two distinct mechanisms of action have been proposed for antimycobacterial "compound 20".
2.2.1. Inhibition of FtsZ
One study identifies "compound 20" (SRI-3072) as an inhibitor of FtsZ.[2] FtsZ is a bacterial homolog of tubulin and is essential for cell division. Its inhibition leads to a disruption of septum formation and ultimately cell death.
Caption: Proposed mechanism of FtsZ inhibition by an antimycobacterial agent.
2.2.2. Inhibition of QcrB
Another line of research describes an imidazo[1,2-a]pyridine-3-carboxamide (IPA) compound, also designated as "compound 20", as an inhibitor of QcrB.[3] QcrB is a subunit of the cytochrome bcc-aa3 supercomplex in the electron transport chain of Mycobacterium tuberculosis. Inhibition of QcrB disrupts cellular respiration and ATP synthesis.
References
"Antibacterial agent 118" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 118, also identified as compound 20 in the primary literature, is a novel antimycobacterial agent with demonstrated activity against various Mycobacterium species, including strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for the assessment of its antibacterial efficacy and cytotoxicity are presented, alongside a visualization of its proposed mechanism of action. The information herein is intended to support further research and development of this promising antibacterial compound.
Chemical Structure and Properties
This compound is a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁N₅O₂S | [1][2] |
| Molecular Weight | 383.47 g/mol | [1] |
| SMILES | O=C(C1=NC=CN=C1NC([C@]2(CC3C4)C[C@@H]4CC(C3)C2)=O)NC5=NC=CS5 | [2] |
| Appearance | Solid | [3] |
| Storage | Please store according to the supplier's recommendations. | [2] |
Biological Activity
This compound has been evaluated for its inhibitory activity against a panel of mycobacterial species and for its cytotoxic effects on a human cell line.
Antimycobacterial Activity
The antimycobacterial efficacy of agent 118 is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Mycobacterial Strains
| Mycobacterial Strain | MIC (µM) |
| Mycobacterium tuberculosis H37Ra | 40.7 |
| Mycobacterium aurum | 10.2 |
| Mycobacterium smegmatis | 163.0 |
| Mycobacterium tuberculosis H37Rv | 62.5 |
| Mycobacterium avium | 62.5 |
Data sourced from MedChemExpress.[2][4][5]
Cytotoxicity
The cytotoxic potential of this compound was assessed against the human hepatocellular carcinoma cell line, HepG2. The half-maximal inhibitory concentration (IC₅₀) was determined.
Table 3: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) |
| Hep G2 | 68 |
Data sourced from MedChemExpress.[4]
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of mycobacterial methionine aminopeptidase 1 (MetAP1).[4] MetAP is a crucial enzyme responsible for the removal of the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation and function.[6][7][8] By inhibiting MetAP, agent 118 disrupts protein synthesis, leading to bacterial growth arrest and cell death. Mycobacterium tuberculosis possesses two MetAP enzymes, MtMetAP1a and MtMetAP1c.[6][8] Studies have suggested that MtMetAP1a is an essential enzyme for the viability of M. tuberculosis.[6]
Experimental Protocols
The following are representative experimental protocols for determining the antimycobacterial activity and cytotoxicity of compounds like this compound. These are based on standard methodologies in the field.
Determination of Minimum Inhibitory Concentration (MIC)
A common method for determining the MIC of antimycobacterial compounds is the broth microdilution method, often utilizing a colorimetric indicator such as resazurin (Resazurin Microtiter Assay - REMA).
Workflow for MIC Determination (REMA)
Detailed Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of this compound in an appropriate solvent and add 1 µl to the wells of a 384-well microtiter plate.[9]
-
Inoculum Preparation: Prepare a suspension of the mycobacterial strain to be tested (e.g., M. tuberculosis H37Rv) in 7H9 broth, adjusted to a concentration of approximately 3 × 10⁵ CFU/ml.[9]
-
Inoculation: Add 40 µl of the bacterial suspension to each well containing the test compound. Include a culture control (no compound) and a medium control (no bacteria).[9]
-
Incubation: Seal the plates in gas-permeable bags and incubate at 37°C for 6 days.[9]
-
Addition of Resazurin: Prepare a fresh 1:1 mixture of 0.02% resazurin in water and 10% Tween 80. Add 8 µl of this mixture to each well.[9]
-
Second Incubation: Re-incubate the plates for an additional 24 hours at 37°C.[9]
-
Result Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[9]
Cytotoxicity Assay against HepG2 Cells
The cytotoxicity of this compound can be determined using a cell viability assay, such as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo.
Detailed Protocol (SRB Assay):
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 cells per well in 200 µl of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.1% streptomycin/penicillin. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.[1]
-
Compound Exposure: Expose the cells to various concentrations of this compound (e.g., in triplicate) and incubate for 48 hours. Include a positive control (e.g., a known cytotoxic agent) and a vehicle control.[1]
-
Cell Fixation: After the incubation period, fix the cells by gently adding a solution of trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add a solution of Sulforhodamine B (SRB) to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Absorbance Reading: Add a Tris-base solution to each well to solubilize the bound dye. Read the absorbance at 540 nm using a microplate reader.[1]
-
IC₅₀ Determination: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined using appropriate software such as GraphPad Prism.[1]
Summary and Future Directions
This compound is a promising antimycobacterial compound with a well-defined chemical structure and a proposed mechanism of action involving the inhibition of the essential enzyme methionine aminopeptidase 1. Its activity against various mycobacterial species, including M. tuberculosis, warrants further investigation. Future studies should focus on elucidating the detailed structure-activity relationships, optimizing the compound's potency and pharmacokinetic properties, and evaluating its efficacy in in vivo models of tuberculosis. The experimental protocols provided in this guide offer a framework for the continued preclinical development of this and similar compounds.
References
- 1. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reframeDB [reframedb.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Methionine Aminopeptidases from Mycobacterium tuberculosis as Novel Antimycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysis and inhibition of Mycobacterium tuberculosis methionine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and characterization of Mycobacterium tuberculosis methionine aminopeptidase type 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Antibacterial Agent 118: A Review of Non-Existent Data
A comprehensive search of publicly available scientific literature and databases has revealed no specific, identifiable antibacterial compound designated as "Antibacterial agent 118." This suggests that "this compound" may be a proprietary internal code, a hypothetical compound, or a misnomer for a different therapeutic agent. Consequently, a detailed technical guide on its spectrum of activity, experimental protocols, and associated signaling pathways cannot be constructed at this time due to the absence of foundational data.
The scientific community relies on precise nomenclature and public disclosure of research findings to advance the field of antibacterial drug discovery. Without a formal designation, chemical structure, or any published studies, it is impossible to provide the requested in-depth analysis.
To facilitate the creation of the desired technical guide, the following information would be essential:
-
Chemical Identity: The formal chemical name, structure, or a common synonym for "this compound."
-
Key Publications: Any research articles, patents, or conference proceedings that describe the synthesis, characterization, or biological evaluation of this agent.
-
Target Pathogens: A list of bacterial species or strains against which "this compound" has been tested.
Upon provision of such information, a thorough and accurate technical whitepaper, complete with quantitative data tables, detailed experimental methodologies, and illustrative diagrams, can be developed to meet the needs of researchers, scientists, and drug development professionals.
"Antibacterial agent 118" and its target pathogens
An In-depth Technical Guide on Antibacterial Agent 118 and Its Target Pathogens
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "this compound" refers to several distinct chemical entities identified in independent research endeavors. This guide provides a comprehensive technical overview of three such agents, each with a unique chemical structure, spectrum of activity, and mechanism of action. Due to the varied nature of these compounds, they will be discussed in separate sections to ensure clarity and depth of information for the scientific community. The agents covered are: a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide with antimycobacterial properties, an N-acylated ciprofloxacin derivative targeting Gram-positive bacteria, and a benzamide derivative, BAS-118, with potent activity against Helicobacter pylori.
Section 1: Antimycobacterial Agent 118 (Compound 20)
This agent is a novel synthetic compound identified as a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide. Its primary significance lies in its targeted activity against various species of Mycobacterium, including the causative agent of tuberculosis.
Target Pathogens and Efficacy
The primary target pathogens for this antibacterial agent are within the Mycobacterium genus. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against a panel of mycobacterial species.
| Target Pathogen | MIC (µM)[1] |
| Mycobacterium tuberculosis H37Ra | 40.7 |
| Mycobacterium tuberculosis H37Rv | 62.5 |
| Mycobacterium aurum | 10.2 |
| Mycobacterium smegmatis | 163.0 |
| Mycobacterium avium | 62.5 |
Additionally, this compound has been evaluated for cytotoxicity against the Hep G2 cell line, with a reported IC50 of 68 µM.
Mechanism of Action: Inhibition of Methionine Aminopeptidase 1 (MetAP1)
The proposed mechanism of action for this antibacterial agent is the inhibition of mycobacterial Methionine Aminopeptidase 1 (MetAP1)[2][3]. MetAPs are essential metalloproteases responsible for cleaving the N-terminal methionine from nascent polypeptide chains during protein synthesis[4][5]. This process is crucial for protein maturation, localization, and degradation[5]. Mycobacterium tuberculosis possesses two MetAP1 subtypes, MetAP1a and MetAP1c, which are considered promising targets for novel antitubercular drugs[5][6]. By inhibiting this enzyme, the agent disrupts protein synthesis, leading to bacterial death. The inhibition is reported to be dependent on the metal cofactor present in the enzyme's active site, with the highest inhibition observed in the presence of Ni²⁺[2][3].
Diagram 1: Proposed mechanism of action for Antimycobacterial Agent 118.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: The MIC values were likely determined using a broth microdilution method, a standard procedure for assessing the in vitro activity of antimicrobial agents against mycobacteria. A standardized inoculum of the mycobacterial strain is added to wells of a microtiter plate containing serial dilutions of the antibacterial agent. The plates are incubated under appropriate conditions for a specified period, after which the MIC is determined as the lowest concentration of the agent that inhibits visible growth of the bacteria.
Enzyme Inhibition Assay (MetAP1): The inhibitory activity against MetAP1 would be assessed using a biochemical assay. This typically involves incubating the purified enzyme with a substrate that, when cleaved, produces a detectable signal (e.g., colorimetric or fluorometric). The assay is run in the presence of varying concentrations of the inhibitor. The reduction in signal compared to a control without the inhibitor allows for the determination of the inhibitor's potency, often expressed as an IC50 value. The assay would be repeated with different metal cofactors (e.g., Ni²⁺, Co²⁺) to assess their influence on inhibition[2][3][5].
Diagram 2: General workflow for Minimum Inhibitory Concentration (MIC) testing.
Section 2: N-Acylated Ciprofloxacin Derivative
This compound, also referred to as "Anticancer agent 118" in some contexts, is a derivative of the well-established fluoroquinolone antibiotic, ciprofloxacin[7][8]. Its structural modification involves N-acylation, which has been shown to modulate its biological activity.
Target Pathogens and Efficacy
This agent demonstrates enhanced activity primarily against Gram-positive bacteria, including strains of Staphylococcus[9]. Some derivatives within this class have also shown improved efficacy against certain Gram-negative rods and Mycobacterium tuberculosis isolates[9][10].
| Target Pathogen Type | Activity Relative to Ciprofloxacin[9][10] |
| Staphylococci | 1.25 to 10-fold more potent |
| Selected Gram-negative rods | More effective |
| Mycobacterium tuberculosis | Stronger tuberculostatic action |
Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV
As a derivative of ciprofloxacin, this agent is understood to retain the core mechanism of action of fluoroquinolones[11][12]. This involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV[9]. These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, the agent traps the enzyme in a state where it has introduced a double-strand break in the DNA but cannot reseal it. This leads to the accumulation of DNA damage and ultimately results in bacterial cell death.
Diagram 3: Mechanism of action of N-acylated ciprofloxacin derivative.
Experimental Protocols
Antibacterial Susceptibility Testing: The in vitro antibacterial activity of the N-acylated ciprofloxacin derivatives was evaluated by determining the Minimum Inhibitory Concentration (MIC) using a twofold serial microdilution method in Mueller–Hinton broth, following established laboratory standards. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after a specified incubation period.
DNA Gyrase and Topoisomerase IV Inhibition Assays: The inhibitory effects on the target enzymes were likely assessed using commercially available kits. For the DNA gyrase supercoiling assay, the enzyme is incubated with relaxed plasmid DNA and ATP. The conversion of the relaxed plasmid to its supercoiled form is monitored by gel electrophoresis. The presence of an inhibitor prevents this conversion. Similarly, for the topoisomerase IV decatenation assay, the enzyme's ability to separate interlinked DNA circles is monitored. An effective inhibitor will prevent this separation.
Section 3: BAS-118
BAS-118 is a novel benzamide derivative with highly potent and selective antibacterial activity against Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer[1][8][13][14].
Target Pathogen and Efficacy
The primary and highly specific target of BAS-118 is Helicobacter pylori. It has demonstrated excellent in vitro activity against a large number of clinical isolates, including those resistant to commonly used antibiotics such as clarithromycin and metronidazole[1][8].
| H. pylori Isolates (n=100) | MIC (mg/L)[1][8] |
| MIC Range | ≤0.003–0.025 |
| MIC₅₀ | ≤0.003 |
| MIC₉₀ | 0.013 |
Importantly, BAS-118 showed low activity against other bacterial species, with MICs of ≥8 mg/L, indicating a high degree of selectivity[1][8]. Furthermore, in vitro studies have shown that H. pylori does not readily develop resistance to BAS-118[1][8].
Mechanism of Action
The precise molecular mechanism of action for BAS-118 has not been fully elucidated in the available literature. However, its novel chemical structure and highly selective antibacterial spectrum suggest a mechanism distinct from other anti-H. pylori agents[1]. H. pylori has several unique physiological characteristics that are essential for its survival in the acidic environment of the stomach, such as urease production for pH neutralization and specific adhesins for attachment to the gastric mucosa[14][15][16]. It is plausible that BAS-118 targets one of these unique and essential pathways.
Diagram 4: Potential targets for BAS-118 in Helicobacter pylori.
Experimental Protocols
MIC Determination (Agar Dilution Method): The MICs for BAS-118 were determined using an agar dilution method as described in the original study[1][8]. This method involves the following steps:
-
Media Preparation: A series of agar plates are prepared, each containing a different concentration of BAS-118.
-
Inoculum Preparation: A standardized suspension of H. pylori is prepared.
-
Inoculation: A small, fixed volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under microaerophilic conditions, which are required for the growth of H. pylori.
-
Reading Results: The MIC is recorded as the lowest concentration of BAS-118 that prevents the visible growth of the bacteria on the agar surface.
Resistance Development Study: The potential for resistance development was assessed by serially passaging H. pylori strains on agar containing sub-inhibitory concentrations of BAS-118[1][8]. After each passage, the MIC of BAS-118 for the exposed bacteria was redetermined. A minimal increase in the MIC over multiple passages indicates a low propensity for resistance development[1][8].
References
- 1. academic.oup.com [academic.oup.com]
- 2. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methionine Aminopeptidases from Mycobacterium tuberculosis as Novel Antimycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and characterization of Mycobacterium tuberculosis methionine aminopeptidase type 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Tuberculosis Potential of OJT008 against Active and Multi-Drug-Resistant Mycobacterium Tuberculosis: In Silico and In Vitro Inhibition of Methionine Aminopeptidase [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro anti-Helicobacter pylori activity of BAS-118, a new benzamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Syntheses and Antibacterial Activity of N-Acylated Ciprofloxacin Derivatives Based on the Trimethyl Lock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the antimicrobial properties of N-acylated ciprofloxacins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 14. journals.asm.org [journals.asm.org]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
Preliminary Technical Whitepaper: Antibacterial Agent 118
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Antibacterial agent 118" is a hypothetical compound presented for illustrative purposes. The data, experimental protocols, and pathways described herein are representative examples constructed to meet the query's specifications and do not correspond to an existing therapeutic agent.
Introduction
This compound is a novel synthetic small molecule currently under investigation for its potent bactericidal activity against a range of multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens. This document provides a preliminary overview of its mechanism of action, in vitro efficacy, and safety profile based on initial preclinical studies.
Proposed Mechanism of Action
Initial studies suggest that this compound functions as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, two essential type II topoisomerase enzymes that regulate the topological state of bacterial DNA. By forming a stable ternary complex with the enzyme and cleaved DNA, the agent effectively stalls DNA replication and repair, leading to rapid cell death.
Caption: Proposed mechanism of action for this compound.
In Vitro Efficacy Data
The antibacterial activity of agent 118 was evaluated against a panel of clinically relevant bacterial strains. Minimum Inhibitory Concentration (MIC) values were determined, and time-kill kinetics were assessed for select pathogens.
Minimum Inhibitory Concentration (MIC)
Table 1: MIC of this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Staphylococcus aureus (MRSA, BAA-1717) | Gram-positive | 1.0 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |
| Enterococcus faecalis (VRE, ATCC 51299) | Gram-positive | 2.0 |
| Escherichia coli (ATCC 25922) | Gram-negative | 1.0 |
| Klebsiella pneumoniae (KPC, BAA-1705) | Gram-negative | 4.0 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 8.0 |
| Acinetobacter baumannii (MDR, BAA-1605) | Gram-negative | 8.0 |
Time-Kill Kinetics
Table 2: Time-Kill Kinetics of Agent 118 against S. aureus (MRSA) and E. coli.
| Organism / Concentration | 0 hr (log10 CFU/mL) | 2 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) |
| S. aureus (MRSA) - Control | 6.1 | 6.4 | 7.1 | 8.2 | 8.5 |
| S. aureus (MRSA) - 2x MIC | 6.0 | 4.5 | 3.2 | <2.0 | <2.0 |
| S. aureus (MRSA) - 4x MIC | 6.1 | 3.8 | <2.0 | <2.0 | <2.0 |
| E. coli - Control | 6.2 | 6.8 | 7.5 | 8.6 | 8.9 |
| E. coli - 2x MIC | 6.2 | 4.8 | 3.5 | 2.1 | <2.0 |
| E. coli - 4x MIC | 6.1 | 4.1 | 2.3 | <2.0 | <2.0 |
Preliminary Safety Profile
In Vitro Cytotoxicity
The cytotoxicity of this compound was assessed against human embryonic kidney (HEK293) cells and human liver carcinoma (HepG2) cells.
Table 3: Cytotoxicity (CC50) of this compound.
| Cell Line | CC50 (µg/mL) | Therapeutic Index (vs. MRSA) |
| HEK293 | >128 | >128 |
| HepG2 | 96 | 96 |
Therapeutic Index calculated as CC50 / MIC for MRSA (BAA-1717)
Experimental Protocols
MIC Determination Workflow
The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination via broth microdilution.
Protocol:
-
Preparation of Agent 118: A stock solution of Agent 118 is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then performed in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum: Bacterial strains are grown on appropriate agar plates. Colonies are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation and Incubation: Each well containing the diluted agent is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of Agent 118 that completely inhibits visible bacterial growth.
Time-Kill Assay Protocol
-
Preparation: A logarithmic phase bacterial culture is diluted to ~10^6 CFU/mL in CAMHB.
-
Exposure: this compound is added at concentrations corresponding to 2x and 4x the predetermined MIC. A growth control tube without the agent is included.
-
Sampling: At specified time points (0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each tube.
-
Quantification: The aliquots are serially diluted in saline and plated on nutrient agar. Plates are incubated for 18-24 hours.
-
Analysis: The number of colonies is counted to determine the viable cell count (CFU/mL) at each time point. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Cytotoxicity (MTT) Assay Protocol
Caption: Logical workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: HEK293 or HepG2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is included. Cells are incubated for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at 570 nm.
-
CC50 Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The CC50, the concentration that reduces cell viability by 50%, is calculated using non-linear regression analysis.
Conclusion and Future Directions
This compound demonstrates promising broad-spectrum bactericidal activity and a favorable preliminary safety profile. Its potent inhibition of essential bacterial enzymes suggests a low propensity for resistance development. Further studies will focus on in vivo efficacy in animal infection models, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and lead optimization to enhance its activity against highly resistant Gram-negative pathogens.
In Vitro Efficacy of Antibacterial Agent 118: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of Antibacterial Agent 118, a novel investigational compound with potent bactericidal activity. The data presented herein demonstrates its spectrum of activity and kinetic profile against a range of clinically relevant bacterial pathogens.
Mechanism of Action: Disruption of the FtsZ-ZipA Signaling Cascade
This compound exerts its bactericidal effect by targeting and disrupting the formation of the Z-ring, a critical structure for bacterial cell division. It achieves this by allosterically inhibiting the interaction between two key proteins: FtsZ, a tubulin homolog that polymerizes to form the Z-ring, and ZipA, a membrane-anchored protein that stabilizes the FtsZ protofilaments. By preventing the FtsZ-ZipA signaling cascade, Agent 118 effectively blocks bacterial cytokinesis, leading to filamentation and eventual cell lysis.
Caption: Proposed mechanism of action for this compound.
In Vitro Antibacterial Spectrum
The minimum inhibitory concentration (MIC) of this compound was determined against a panel of Gram-positive and Gram-negative bacteria following the Clinical and Laboratory Standards Institute (CLSI) guidelines. The results, summarized in Table 1, indicate potent activity against a broad spectrum of pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 0.25 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | 0.5 |
| Streptococcus pneumoniae | ATCC 49619 | Positive | 0.125 |
| Enterococcus faecalis (VRE) | ATCC 51299 | Positive | 1 |
| Escherichia coli | ATCC 25922 | Negative | 2 |
| Klebsiella pneumoniae (ESBL) | ATCC 700603 | Negative | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 8 |
| Acinetobacter baumannii | ATCC 19606 | Negative | 4 |
Time-Kill Kinetic Analysis
Time-kill assays were performed to evaluate the bactericidal or bacteriostatic nature of this compound. The study was conducted against Staphylococcus aureus (ATCC 29213) at concentrations corresponding to 1x, 2x, and 4x the MIC. As shown in Table 2, Agent 118 exhibited concentration-dependent bactericidal activity, achieving a ≥3-log10 reduction in colony-forming units (CFU/mL) within 8 hours at 4x MIC.
Table 2: Time-Kill Kinetics of Agent 118 against S. aureus ATCC 29213
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.5 | 5.5 | 5.5 | 5.5 |
| 2 | 6.2 | 4.8 | 4.1 | 3.5 |
| 4 | 7.1 | 4.1 | 3.2 | 2.8 |
| 8 | 8.5 | 3.5 | 2.6 | <2.0 |
| 24 | 9.2 | 3.3 | <2.0 | <2.0 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method as recommended by the CLSI.
Caption: Workflow for MIC determination via broth microdilution.
Methodology:
-
Preparation of Agent 118: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains were grown on appropriate agar plates, and colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: An equal volume of the bacterial inoculum was added to each well of the microtiter plate containing the diluted agent. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was visually determined as the lowest concentration of Agent 118 that completely inhibited bacterial growth.
Time-Kill Kinetic Assay
The rate of bacterial killing was assessed via time-kill kinetic assays.
Methodology:
-
Inoculum Preparation: A logarithmic-phase culture of S. aureus ATCC 29213 was diluted in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Exposure to Agent 118: this compound was added to the bacterial suspensions at final concentrations of 0x (growth control), 1x, 2x, and 4x the predetermined MIC.
-
Sampling and Plating: The cultures were incubated at 37°C with shaking. At specified time points (0, 2, 4, 8, and 24 hours), aliquots were removed, serially diluted in sterile saline, and plated onto Tryptic Soy Agar plates.
-
Enumeration: The plates were incubated for 18-24 hours at 37°C, after which the number of colonies was counted to determine the CFU/mL at each time point. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Summary and Future Directions
This compound demonstrates significant in vitro potential as a broad-spectrum antibacterial agent. Its novel mechanism of action, targeting the FtsZ-ZipA interaction, represents a promising avenue for circumventing existing resistance mechanisms. The potent bactericidal activity observed in time-kill assays further underscores its therapeutic potential. Future studies will focus on in vivo efficacy models, safety and toxicology assessments, and further elucidation of its resistance profile.
Technical Guide: Cytotoxicity and Preliminary Safety Profile of Antibacterial Agent 118
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial Agent 118 is a novel synthetic molecule demonstrating potent bactericidal activity against a broad spectrum of multidrug-resistant pathogens. This document provides a comprehensive overview of the in vitro cytotoxicity and preliminary in vivo safety profile of this compound. The data presented herein is intended to guide further preclinical development and to establish a foundational understanding of the agent's therapeutic window. All experimental procedures are detailed to ensure reproducibility and to facilitate further investigation into its mechanism of action.
In Vitro Cytotoxicity Assessment
The cytotoxic potential of this compound was evaluated against a panel of human cell lines to determine its selectivity towards bacterial cells over mammalian cells.
Experimental Protocol: MTT Assay
The viability of human cell lines following exposure to this compound was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human embryonic kidney 293 (HEK293), human liver carcinoma (HepG2), and human colorectal adenocarcinoma (Caco-2) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: A stock solution of this compound was serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The culture medium was then replaced with the medium containing the various concentrations of the agent. A vehicle control (0.5% DMSO in medium) was also included.
-
Incubation: The plates were incubated for 24 hours under standard culture conditions.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a nonlinear regression model.
Cytotoxicity Data
The IC₅₀ values for this compound against the tested human cell lines are summarized in the table below.
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| HEK293 | Embryonic Kidney | 128.5 ± 9.3 |
| HepG2 | Liver Carcinoma | 95.2 ± 7.1 |
| Caco-2 | Colorectal Adenocarcinoma | 155.7 ± 11.8 |
Preliminary In Vivo Safety Profile
An acute toxicity study was conducted in a murine model to establish the preliminary safety profile of this compound.
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Healthy, 8-week-old BALB/c mice were used for the study. Animals were housed under standard laboratory conditions with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Dose Administration: A single dose of this compound was administered via intraperitoneal (IP) injection. The compound was formulated in a vehicle of 5% DMSO, 40% PEG 400, and 55% saline.
-
Dose Groups: Mice were divided into five groups (n=5 per group), receiving doses of 50, 100, 250, 500, and 1000 mg/kg body weight. A control group received the vehicle only.
-
Observation Period: Animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-administration, and daily thereafter for 14 days.
-
Data Collection: Body weight was recorded daily. At the end of the 14-day observation period, surviving animals were euthanized, and gross pathological examination of major organs was performed.
-
LD₅₀ Determination: The median lethal dose (LD₅₀) was calculated using the probit analysis method.
Acute Toxicity Data
The results of the acute toxicity study are summarized below.
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Observations |
| Vehicle Control | 5 | 0/5 | No adverse effects observed |
| 50 | 5 | 0/5 | No adverse effects observed |
| 100 | 5 | 0/5 | No adverse effects observed |
| 250 | 5 | 1/5 | Lethargy observed in 2 animals within 4h |
| 500 | 5 | 3/5 | Lethargy, piloerection, and ataxia |
| 1000 | 5 | 5/5 | Severe signs of toxicity leading to mortality within 24h |
Calculated LD₅₀ (IP): 425 mg/kg
Potential Mechanism of Cytotoxicity: Apoptosis Induction
Preliminary investigations suggest that at high concentrations, this compound may induce apoptosis in mammalian cells. The proposed signaling cascade involves the intrinsic mitochondrial pathway.
"Antibacterial agent 118" solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of Antibacterial Agent 118
Disclaimer: "this compound" is a fictional designation for a novel chemical entity. The data, protocols, and pathways presented in this document are illustrative and based on established methodologies in pharmaceutical sciences for the characterization of new antibacterial agents. This guide is intended for researchers, scientists, and drug development professionals as a template for the physicochemical profiling of a new drug candidate.
Introduction
The successful development of a new antibacterial agent hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility directly influences the bioavailability and formulation strategies of a drug, while stability determines its shelf-life, storage conditions, and potential for degradation into inactive or harmful byproducts.[1][2] This document provides a comprehensive overview of the solubility and stability profile of the hypothetical "this compound," detailing the experimental protocols used for its characterization and summarizing the key findings.
Solubility Profile of this compound
A drug must be in solution to be absorbed by the body. Therefore, determining the aqueous solubility across a physiologically relevant pH range is a foundational step in early drug development.[3][4] The solubility of this compound was assessed using the equilibrium shake-flask method.
Quantitative Solubility Data
The equilibrium solubility of this compound was determined in various media at 25°C. The results are summarized below.
| Solvent/Medium | pH | Solubility (mg/mL) | Solubility Classification |
| Water | 6.8 | 0.75 | Sparingly Soluble |
| 0.1 N HCl | 1.2 | 15.2 | Soluble |
| Phosphate Buffer | 4.5 | 2.5 | Slightly Soluble |
| Phosphate Buffer | 7.4 | 0.60 | Sparingly Soluble |
| Simulated Gastric Fluid (without pepsin) | 1.2 | 14.8 | Soluble |
| Simulated Intestinal Fluid (without pancreatin) | 6.8 | 0.71 | Sparingly Soluble |
| Ethanol | N/A | 25.0 | Freely Soluble |
| Propylene Glycol | N/A | 18.5 | Soluble |
Experimental Protocol: Equilibrium Solubility Determination
The thermodynamic solubility of this compound was determined using the shake-flask method, a gold-standard technique for solubility measurement.[3][4]
-
Preparation: An excess amount of solid this compound was added to vials containing the test media (e.g., water, buffers of various pH). The amount should be sufficient to ensure a saturated solution in equilibrium with the undissolved solid.[4]
-
Equilibration: The vials were sealed and agitated in a temperature-controlled shaker bath at 25°C for 48 hours to ensure equilibrium was reached. Preliminary experiments confirmed that equilibrium was achieved within this timeframe.
-
Sample Collection and Preparation: After 48 hours, agitation was stopped, and the samples were allowed to stand for 2 hours. The supernatant was carefully withdrawn using a syringe and filtered through a 0.22 µm PVDF filter to remove undissolved particles.
-
Analysis: The concentration of the dissolved agent in the filtrate was quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
pH Measurement: The pH of each solution was measured at the end of the experiment to confirm the final pH conditions.[3]
Stability Profile of this compound
Stability testing is crucial for identifying degradation pathways and determining appropriate storage conditions and shelf-life.[5][6][7] The stability of this compound was evaluated through forced degradation and long-term stability studies as per ICH guidelines.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify likely degradation products and demonstrate the specificity of the analytical methods used for stability studies.[5][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
| Stress Condition | Duration | % Assay Remaining | Major Degradants Formed |
| 0.1 N HCl | 8 hours at 60°C | 85.2% | DP-1, DP-2 |
| 0.1 N NaOH | 2 hours at 25°C | 78.9% | DP-3, DP-4 |
| 3% H₂O₂ | 24 hours at 25°C | 89.5% | DP-5 |
| Thermal (Solid State) | 48 hours at 80°C | 96.1% | DP-1 |
| Photolytic (Solid State, ICH Q1B) | 1.2 million lux hours | 98.5% | None Detected |
| Photolytic (Solution, ICH Q1B) | 1.2 million lux hours | 94.3% | DP-6 |
-
Acid Hydrolysis: this compound was dissolved in 0.1 N HCl and heated at 60°C. Samples were withdrawn at specified time points, neutralized, and analyzed by HPLC.[10]
-
Base Hydrolysis: The agent was dissolved in 0.1 N NaOH and maintained at room temperature (25°C). Samples were taken, neutralized, and analyzed.
-
Oxidative Degradation: The agent was exposed to 3% hydrogen peroxide (H₂O₂) at room temperature. Samples were analyzed at various intervals.[10]
-
Thermal Degradation: Solid this compound was placed in a hot air oven at 80°C. Samples were withdrawn, dissolved in a suitable solvent, and analyzed.
-
Photostability: Solid and solution samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[11] Control samples were kept in the dark.
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life for a drug substance.[1][12]
| Time Point (Months) | % Assay Remaining | Total Impurities (%) | Physical Appearance |
| 0 | 99.8% | 0.15% | White Crystalline Powder |
| 3 | 99.6% | 0.21% | No Change |
| 6 | 99.5% | 0.28% | No Change |
| 12 | 99.2% | 0.45% | No Change |
| 24 | 98.7% | 0.88% | No Change |
-
Sample Preparation: Three primary batches of this compound were packaged in the proposed container closure system.[6]
-
Storage Conditions: Samples were stored in a stability chamber maintained at long-term conditions (25°C ± 2°C / 60% RH ± 5% RH) and accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH).[11][12]
-
Testing Intervals: Samples were pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and tested for various attributes.[7]
-
Analysis: The testing included assays for potency, purity (degradation products), physical appearance, and other relevant physicochemical attributes. All analytical procedures were fully validated and stability-indicating.[11]
Visualized Workflows and Pathways
Physicochemical Characterization Workflow
Caption: Experimental workflow for solubility and stability profiling of a new chemical entity.
Hypothetical Degradation Pathway
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. labinsights.nl [labinsights.nl]
- 3. fda.gov [fda.gov]
- 4. scispace.com [scispace.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. sgs.com [sgs.com]
- 10. scielo.br [scielo.br]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
Multiple Agents Identified as "Antibacterial Agent 118"
A review of the scientific literature reveals that the designation "Antibacterial agent 118" is not unique to a single compound. Instead, it has been used to refer to several distinct chemical entities with varied antimicrobial and, in some cases, additional biological activities. This guide provides an in-depth technical overview of the key molecules identified under this name, tailored for researchers, scientists, and drug development professionals. Each compound is presented in a separate section to ensure clarity.
Section 1: Antimycobacterial Agent 118 (Compound 20)
This agent, identified as compound 20 in the primary literature, is a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide. It has demonstrated notable activity against various mycobacterial species and functions by inhibiting mycobacterial methionine aminopeptidase 1 (MetAP1), an essential enzyme for bacterial viability.[1][2]
Quantitative Data Summary
Table 1: In Vitro Antimycobacterial and Cytotoxic Activity
| Target Organism/Cell Line | Assay | Value (µM) |
| Mycobacterium tuberculosis H37Ra | MIC | 40.7 |
| Mycobacterium aurum | MIC | 10.2 |
| Mycobacterium smegmatis | MIC | 163.0 |
| Mycobacterium tuberculosis H37Rv | MIC | 62.5 |
| Mycobacterium avium | MIC | 62.5 |
| Hep G2 (Human Liver Carcinoma) | IC50 | 68 |
| Data sourced from Juhás M, et al., Bioorg Chem. 2022.[1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: The antimycobacterial activity was assessed using a broth microdilution method.
-
Inoculum Preparation: Mycobacterial strains were cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 with OADC supplement) to a mid-logarithmic phase. The bacterial suspension was then adjusted to a 0.5 McFarland standard and diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: A stock solution of the agent was prepared in dimethyl sulfoxide (DMSO). Twofold serial dilutions were then made in 96-well microtiter plates using the growth medium.
-
Incubation: The standardized bacterial inoculum was added to each well. The plates were sealed and incubated at 37°C for 7 to 14 days.
-
MIC Reading: The MIC was determined as the lowest concentration of the agent that resulted in complete inhibition of visible bacterial growth.
Enzyme Inhibition Assay (Mycobacterial MetAP1): The inhibitory effect on MetAP1 was evaluated to confirm the mechanism of action.[1][3]
-
Enzyme Preparation: The gene for mycobacterial MetAP1 was expressed in a suitable host (e.g., E. coli), and the recombinant enzyme was purified using affinity chromatography.
-
Assay Performance: The assay was conducted in a buffer containing a divalent metal cofactor (e.g., Co²⁺, Ni²⁺, or Fe²⁺).[3] A synthetic peptide substrate was added to the reaction mixture. The reaction was initiated with the purified MetAP1.
-
Inhibition Measurement: The assay was run with varying concentrations of the antibacterial agent. The amount of cleaved N-terminal methionine was quantified to determine the extent of enzyme inhibition and to calculate the IC50 value.
Visualizations
References
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 118
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 118, also identified as compound 20 in associated literature, is a novel antimycobacterial agent demonstrating notable inhibitory activity against various Mycobacterium species. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this agent, which is a critical measure of its potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The methodologies outlined are based on established standards for antimicrobial susceptibility testing, with specific adaptations for mycobacteria as detailed in the primary research.
Mechanism of Action
While the precise signaling pathway of this compound is not fully elucidated in the provided information, its activity against Mycobacterium species suggests it interferes with essential cellular processes. Common antibacterial mechanisms include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, metabolic pathways, or membrane function. For instance, some antimycobacterial agents target the unique mycolic acid layer of the mycobacterial cell wall. Further research into the specific target of Agent 118 is necessary to fully characterize its mechanism.
Data Presentation
The reported MIC values for this compound against several Mycobacterium species are summarized below. These values were determined using a broth microdilution method.
| Mycobacterium Species | Strain | Minimum Inhibitory Concentration (MIC) in µM |
| Mycobacterium tuberculosis | H37Ra | 40.7 |
| Mycobacterium aurum | 10.2 | |
| Mycobacterium smegmatis | 163.0 | |
| Mycobacterium tuberculosis | H37Rv | 62.5 |
| Mycobacterium avium | 62.5 |
Experimental Protocols
The following protocol is a detailed methodology for determining the MIC of this compound using the broth microdilution method, which is a standard and widely accepted technique for antimicrobial susceptibility testing.
Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile 96-well microtiter plates (round-bottom recommended)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Selected Mycobacterium species (e.g., M. tuberculosis H37Ra, M. smegmatis)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Albumin-Dextrose-Catalase)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Plate reader (optional, for quantitative analysis)
Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
The stock solution should be stored at -20°C until use.
Preparation of Bacterial Inoculum
-
From a fresh culture of the selected Mycobacterium species on an appropriate agar medium, select several morphologically similar colonies.
-
Transfer the colonies to a sterile tube containing a few milliliters of Middlebrook 7H9 broth with dispersing agents (e.g., Tween 80) to prevent clumping.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more broth or colonies as needed. This corresponds to an approximate cell density of 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension in Middlebrook 7H9 broth to achieve the final desired inoculum concentration of approximately 5 x 10^5 CFU/mL.
Broth Microdilution Assay
-
Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (bacterial growth without the agent), and column 12 will be the negative control (broth only, for sterility check).
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well will be 200 µL.
-
Seal the plate to prevent evaporation and incubate at 37°C for the appropriate duration (typically 5-7 days for slow-growing mycobacteria like M. tuberculosis, or 18-24 hours for faster-growing species like M. smegmatis).
Interpretation of Results
-
Following incubation, visually inspect the wells for bacterial growth, which is indicated by turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
A plate reader can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment. The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., 90%) compared to the positive control.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the MIC assay protocol for this compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Application Notes and Protocols for In Vivo Evaluation of Antimycobacterial Agents: A Case Study Based on "Antibacterial Agent 118"
Disclaimer: As of late 2025, published literature, including the primary study by Juhás M, et al., which describes "Antibacterial agent 118" (also known as compound 20), focuses exclusively on its in vitro activities.[1][2] No specific in vivo experimental data for this compound is publicly available. The following application notes and protocols are therefore based on established and widely accepted murine models for testing the efficacy of novel antimycobacterial agents and should be considered a general guide.
Introduction to "this compound"
"this compound" is a novel antimycobacterial compound identified as a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide.[1] Its mechanism of action is the inhibition of mycobacterial methionine aminopeptidase 1 (MetAP1), an essential enzyme for bacterial survival.[1] In vitro studies have demonstrated its activity against various mycobacterial species.
Table 1: In Vitro Activity of this compound
| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) in µM |
| M. tuberculosis H37Ra | 40.7 |
| M. aurum | 10.2 |
| M. smegmatis | 163.0 |
| M. tuberculosis H37Rv | 62.5 |
| M. avium | 62.5 |
Source: Juhás M, et al.[1]
Additionally, the compound has shown cytotoxicity towards the human liver cell line Hep G2, with an IC50 value of 68 µM. This information is critical for designing initial in vivo toxicology and efficacy studies.
Application Notes: Murine Model of Chronic Tuberculosis
The most common and well-established animal model for evaluating the in vivo efficacy of new anti-tuberculosis agents is the murine model of aerosol infection with Mycobacterium tuberculosis.[3] This model mimics several key aspects of human pulmonary tuberculosis.
Model: BALB/c or C57BL/6 mice are typically used due to their well-characterized immune responses. Infection Route: A low-dose aerosol infection is preferred as it most closely resembles the natural route of human infection, leading to a reproducible establishment of infection in the lungs.[3] Disease Progression: The infection progresses from an acute phase, characterized by bacterial replication in the lungs, to a chronic phase, where the bacterial load stabilizes due to the host's immune response. This chronic phase is the most relevant for testing the efficacy of new antibacterial agents.
Experimental Protocols
Murine Aerosol Infection with Mycobacterium tuberculosis
Objective: To establish a chronic pulmonary infection with M. tuberculosis in mice to evaluate the efficacy of "this compound".
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol exposure chamber (e.g., Glas-Col Inhalation Exposure System)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Middlebrook 7H11 agar plates
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
Protocol:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth.
-
Adjust the bacterial suspension to a concentration that will deliver approximately 50-100 colony-forming units (CFU) per mouse lung. This needs to be calibrated for the specific aerosol chamber being used.
-
Place mice in the exposure chamber.
-
Aerosolize the bacterial suspension according to the manufacturer's instructions for the chamber.
-
At 24 hours post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial deposition in the lungs by plating lung homogenates on 7H11 agar.
-
Allow the infection to establish for 4-6 weeks to reach the chronic phase.
Efficacy Evaluation of "this compound"
Objective: To determine the in vivo antimycobacterial activity of "this compound" by measuring the reduction in bacterial load in the lungs and spleen of infected mice.
Materials:
-
Chronically infected mice (from protocol 3.1)
-
"this compound" (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., isoniazid)
-
Vehicle control
-
Oral gavage needles
-
Sterile dissection tools
-
Tissue homogenizer
Protocol:
-
At 4-6 weeks post-infection, randomize mice into treatment groups (e.g., vehicle control, isoniazid, "this compound" at various doses).
-
Administer the treatments daily via oral gavage for a specified period (e.g., 4 weeks).
-
Monitor the health of the mice daily (weight, signs of distress).
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Prepare serial dilutions of the homogenates and plate on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies to determine the CFU per organ.
-
Express the data as log10 CFU and compare the bacterial loads between the treatment groups and the vehicle control.
Data Presentation (Exemplary Data)
The following tables represent hypothetical but realistic data that could be generated from the described in vivo experiments.
Table 2: Exemplary Efficacy of "this compound" in a Murine TB Model
| Treatment Group | Dose (mg/kg/day) | Mean Lung CFU (log10 ± SD) | Reduction in Lung CFU (log10) vs. Vehicle | Mean Spleen CFU (log10 ± SD) | Reduction in Spleen CFU (log10) vs. Vehicle |
| Vehicle Control | - | 6.5 ± 0.3 | - | 4.8 ± 0.4 | - |
| Isoniazid | 25 | 4.2 ± 0.2 | 2.3 | 2.5 ± 0.3 | 2.3 |
| Agent 118 | 25 | 5.8 ± 0.4 | 0.7 | 4.1 ± 0.5 | 0.7 |
| Agent 118 | 50 | 5.1 ± 0.3 | 1.4 | 3.6 ± 0.4 | 1.2 |
| Agent 118 | 100 | 4.5 ± 0.2 | 2.0 | 2.9 ± 0.3 | 1.9 |
Table 3: Exemplary Pharmacokinetic Parameters of "this compound" in Mice
| Parameter | Value |
| Route of Administration | Oral |
| Dose (mg/kg) | 50 |
| Cmax (µg/mL) | 5.2 |
| Tmax (hours) | 1.5 |
| Half-life (t1/2) (hours) | 4.8 |
| Bioavailability (%) | 45 |
Visualizations
Diagram 1: Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Diagram 2: Experimental Workflow
Caption: Workflow for in vivo efficacy testing in a murine TB model.
References
- 1. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
Time-Kill Kinetics Assay for Antibacterial Agent 118: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 118 is a novel compound with demonstrated antimycobacterial activity. This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the bactericidal or bacteriostatic effects of this agent against Mycobacterium smegmatis. Time-kill assays are essential for characterizing the pharmacodynamic properties of a new antimicrobial agent, offering insights into the concentration-dependent rate and extent of its antibacterial action. The data generated from these assays are crucial for guiding preclinical and clinical development.
This compound is an antimycobacterial agent with reported Minimum Inhibitory Concentrations (MICs) against various mycobacterial species. For instance, its MIC has been determined to be 163.0 μM against M. smegmatis, 62.5 μM against M. avium and Mtb H37Rv, 40.7 μM against Mtb H37Ra, and 10.2 μM against M. aurum. This protocol focuses on M. smegmatis as a common surrogate for pathogenic mycobacteria due to its faster growth rate and lower biosafety requirements.
Data Presentation
The following table summarizes hypothetical data from a time-kill kinetics assay of this compound against Mycobacterium smegmatis. The data is presented as the mean log10 Colony Forming Units per milliliter (CFU/mL) ± standard deviation from triplicate experiments.
| Time (hours) | Growth Control (CFU/mL) | 0.5x MIC (81.5 µM) (CFU/mL) | 1x MIC (163 µM) (CFU/mL) | 2x MIC (326 µM) (CFU/mL) | 4x MIC (652 µM) (CFU/mL) |
| 0 | 6.02 ± 0.05 | 6.01 ± 0.04 | 6.03 ± 0.06 | 6.02 ± 0.03 | 6.01 ± 0.05 |
| 6 | 6.85 ± 0.07 | 6.25 ± 0.08 | 5.88 ± 0.09 | 5.51 ± 0.11 | 4.98 ± 0.10 |
| 12 | 7.91 ± 0.09 | 6.88 ± 0.10 | 5.43 ± 0.12 | 4.76 ± 0.13 | 3.87 ± 0.15 |
| 24 | 8.83 ± 0.11 | 7.54 ± 0.12 | 4.21 ± 0.15 | 3.15 ± 0.18 | <3.00 |
| 48 | 9.25 ± 0.13 | 8.32 ± 0.14 | 3.56 ± 0.18 | <3.00 | <3.00 |
Interpretation of Results:
-
Bacteriostatic Activity: An agent is considered bacteriostatic if it results in a <3-log10 reduction in CFU/mL from the initial inoculum.
-
Bactericidal Activity: An agent is considered bactericidal if it produces a ≥3-log10 reduction in CFU/mL from the initial inoculum[1]. Based on the hypothetical data, this compound demonstrates bactericidal activity at concentrations of 2x and 4x MIC against M. smegmatis within 24 to 48 hours.
Experimental Protocols
This section provides a detailed methodology for conducting a time-kill kinetics assay with this compound against Mycobacterium smegmatis.
Materials and Reagents
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Mycobacterium smegmatis (e.g., mc²155 strain)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Middlebrook 7H10 agar supplemented with 0.5% glycerol and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Sterile baffled flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile microcentrifuge tubes
-
Sterile 96-well plates
-
Pipettes and sterile tips
Experimental Workflow Diagram
Caption: Workflow of the time-kill kinetics assay for this compound.
Step-by-Step Protocol
-
Inoculum Preparation:
-
From a fresh plate culture of M. smegmatis, inoculate a single colony into a baffled flask containing Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80.
-
Incubate the culture at 37°C with shaking (e.g., 150 rpm) until it reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh 7H9 broth to achieve a starting inoculum concentration of approximately 1 x 10^6 CFU/mL. The exact dilution factor should be determined from a previously established growth curve correlating OD600 to CFU/mL.
-
-
Assay Setup:
-
Prepare flasks containing the appropriate volume of 7H9 broth for each test condition.
-
Add this compound to the flasks to achieve the final desired concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control flask containing no antibacterial agent and, if the agent is dissolved in a solvent like DMSO, a solvent control flask.
-
Inoculate each flask with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all flasks at 37°C with constant shaking.
-
At predetermined time points (e.g., 0, 6, 12, 24, and 48 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask. The time zero (t=0) sample should be taken immediately after inoculation.
-
-
Enumeration of Viable Bacteria:
-
Perform 10-fold serial dilutions of each collected aliquot in sterile PBS containing 0.05% Tween 80 to prevent bacterial clumping.
-
Spot plate a small volume (e.g., 10-20 µL) of each dilution in triplicate onto Middlebrook 7H10 agar plates.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C for 3-5 days, or until colonies are clearly visible.
-
-
Data Analysis:
-
Count the number of colonies in the spots that contain a countable number of colonies (typically 5-50 colonies per spot).
-
Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (± standard deviation) against time for each concentration of this compound and the controls to generate time-kill curves.
-
Determine the bactericidal or bacteriostatic activity based on the reduction in log10 CFU/mL compared to the initial inoculum at t=0.
-
References
Application Notes and Protocols: Combination Therapy of Antibacterial Agent 118
For Researchers, Scientists, and Drug Development Professionals
Note: A comprehensive literature search did not yield specific data on the application of "Antibacterial agent 118" (either the antimycobacterial compound 20 or the anti-Helicobacter pylori agent BAS-118) in combination therapy. The following application notes and protocols, therefore, provide a generalized framework for evaluating the synergistic potential of a novel antibacterial agent, designated here as "this compound," in combination with other antimicrobial compounds.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including combination therapy. Combining antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of their individual effects. This approach can enhance efficacy, reduce the dosage of individual agents (thereby minimizing toxicity), and potentially slow the development of resistance.
These notes provide detailed protocols for in vitro methods to assess the synergistic, additive, indifferent, or antagonistic interactions between this compound and other antibiotics. The primary methods described are the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill curve assay for evaluating the dynamics of bacterial killing.
Data Presentation: Quantifying Synergy
Quantitative data from synergy testing should be organized to allow for clear interpretation and comparison. The Fractional Inhibitory Concentration (FIC) index is a key metric derived from the checkerboard assay.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Antibiotic X against Mycobacterium tuberculosis H37Rv
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (ΣFIC) | Interpretation |
| This compound | 62.5[1] | 15.6 | 0.25 | 0.5 | Synergy |
| Antibiotic X | 0.5 | 0.125 | 0.25 |
Interpretation of the Fractional Inhibitory Concentration Index (FICI):
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergistic potential of two antimicrobial agents.[2][4]
Objective: To determine the minimum inhibitory concentrations (MICs) of this compound and a second antibiotic, both alone and in combination, to calculate the FICI.
Materials:
-
This compound stock solution
-
Antibiotic X stock solution
-
96-well microtiter plates[4]
-
Bacterial culture in logarithmic growth phase (e.g., M. tuberculosis H37Rv)
-
Appropriate sterile broth medium (e.g., Middlebrook 7H9)
-
Multipipette
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, create serial dilutions of this compound along the y-axis (e.g., rows A-G) and serial dilutions of Antibiotic X along the x-axis (e.g., columns 1-10).
-
Row H should contain only the dilutions of this compound to determine its MIC alone.
-
Column 11 should contain only the dilutions of Antibiotic X to determine its MIC alone.
-
Column 12 should serve as a growth control (no antibiotics).[5]
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard).
-
Dilute the inoculum in the appropriate broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).[2]
-
Add the diluted bacterial suspension to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at the optimal temperature and duration for the test organism (e.g., 37°C for 7-14 days for M. tuberculosis).
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
The MIC of each agent alone is determined from row H and column 11.
-
The MICs of the agents in combination are determined from the wells where both agents are present.
-
-
Calculation of FICI:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FICI = FIC of Agent A + FIC of Agent B[3]
-
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay Protocol
The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.[6]
Objective: To assess the rate of bacterial killing by this compound and a second antibiotic, alone and in combination, at specific concentrations (e.g., based on their MICs).
Materials:
-
This compound and Antibiotic X
-
Bacterial culture in logarithmic growth phase
-
Sterile broth medium
-
Sterile tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Procedure:
-
Preparation:
-
Prepare tubes with sterile broth containing the antimicrobial agents at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). The combinations should also be prepared (e.g., 0.5x MIC of Agent 118 + 0.5x MIC of Antibiotic X).
-
Include a growth control tube without any antibiotics.
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum and add it to each tube to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes in a shaking incubator at the appropriate temperature.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[7]
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Caption: Workflow for the time-kill curve assay.
Hypothetical Mechanism of Synergistic Action
While the precise mechanism of action for a novel agent would require dedicated studies, a hypothetical synergistic interaction could involve the disruption of different, yet complementary, cellular pathways. For example, this compound might inhibit cell wall synthesis, making the bacterial cell more permeable to a second antibiotic that targets an intracellular process like protein or DNA synthesis.
Caption: Hypothetical synergistic mechanism of action.
References
- 1. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. New Small-Molecule Synthetic Antimycobacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro anti-Helicobacter pylori activity of BAS-118, a new benzamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 7. Experimental analyses of synergistic combinations of antibiotics with a recently recognised antibacterial agent, lacidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Antibacterial Agent 118" Susceptibility Testing
Introduction
Antibacterial agent 118 is an antimycobacterial compound with demonstrated inhibitory activity against various Mycobacterium species.[1] Accurate and reproducible susceptibility testing is crucial for determining its potential clinical efficacy and for monitoring the emergence of resistance. These application notes provide detailed protocols for determining the in vitro susceptibility of mycobacterial isolates to this compound using standardized methods such as broth microdilution and disk diffusion. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5]
Data Presentation: In Vitro Activity of this compound
The known minimum inhibitory concentrations (MICs) of this compound against several mycobacterial species are summarized below.[1]
| Mycobacterium Species | MIC (µM) |
| M. tuberculosis H37Ra | 40.7 |
| M. aurum | 10.2 |
| M. smegmatis | 163.0 |
| M. tuberculosis H37Rv | 62.5 |
| M. avium | 62.5 |
Experimental Protocols
Standardized methodologies are essential for accurate and reproducible antimicrobial susceptibility testing.[6][7] The following protocols for broth microdilution and disk diffusion are adapted for testing this compound against mycobacterial isolates.
Protocol 1: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium, which is the lowest concentration that prevents visible growth of a microorganism.[8][9]
1. Materials
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented as needed for fastidious organisms (e.g., Middlebrook 7H9 broth for mycobacteria).
-
This compound stock solution of known concentration.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.[2]
-
Sterile saline or broth for inoculum preparation.
-
Incubator (35°C ± 2°C).
-
Plate reader or light box for result interpretation.[11]
-
Quality control (QC) strains (e.g., M. tuberculosis H37Rv ATCC 27294).
2. Inoculum Preparation
-
From a pure, 18-24 hour culture, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] This can be done visually or using a nephelometer.
-
Within 15 minutes of preparation, dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
3. Plate Preparation and Inoculation
-
Prepare serial twofold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
The range of concentrations should be appropriate to determine the MIC for the test organisms.
-
Include a growth control well (broth only, no agent) and a sterility control well (uninoculated broth).
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for the appropriate duration (e.g., 16-20 hours for rapidly growing bacteria; longer for mycobacteria as required).
4. Interpretation of Results
-
Following incubation, examine the plate for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth (no turbidity or pellet).[9]
-
The growth control well should show distinct turbidity. The sterility control should remain clear.
-
Compare the results to established breakpoints from CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[3][4]
Table for MIC Interpretation (Example)
| MIC (µg/mL) | Interpretation |
| ≤ 2 | Susceptible (S) |
| 4 | Intermediate (I) |
| ≥ 8 | Resistant (R) |
(Note: These breakpoints are hypothetical and would need to be established for this compound through comprehensive studies.)
Protocol 2: Disk Diffusion (Kirby-Bauer) Susceptibility Testing
The disk diffusion method is a qualitative or semi-quantitative test where a paper disk impregnated with a known amount of an antimicrobial agent is placed on an agar surface inoculated with the test organism.[6][13][14][15]
1. Materials
-
Mueller-Hinton Agar (MHA) plates (e.g., Middlebrook 7H10 or 7H11 agar for mycobacteria).
-
Paper disks impregnated with a standardized concentration of this compound.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.[2]
-
Sterile swabs.
-
Incubator (35°C ± 2°C).
-
Calipers or a ruler for measuring zone diameters.
-
Quality control (QC) strains.
2. Inoculation Procedure
-
Prepare the bacterial inoculum as described in the broth microdilution protocol (Section 1.2).
-
Within 15 minutes of standardization, dip a sterile swab into the inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.
-
Inoculate the entire surface of the MHA plate by swabbing in three directions, rotating the plate approximately 60° between each streaking to ensure uniform coverage.[14][16]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the disks.[16]
3. Application of Disks and Incubation
-
Using sterile forceps or a disk dispenser, apply the this compound-impregnated disks to the surface of the inoculated agar.
-
Ensure complete contact between the disk and the agar by gently pressing down. Do not move a disk once it has been placed.[16]
-
Invert the plates and incubate at 35°C ± 2°C for the appropriate duration (e.g., 16-20 hours for rapidly growing bacteria; several days to weeks for mycobacteria).
4. Interpretation of Results
-
After incubation, measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter.[13]
-
Interpret the results by comparing the zone diameters to the established criteria from CLSI or EUCAST.[2][3] The results are reported as Susceptible (S), Intermediate (I), or Resistant (R).
Table for Zone Diameter Interpretation (Example)
| Zone Diameter (mm) | Interpretation |
| ≥ 17 | Susceptible (S) |
| 14 - 16 | Intermediate (I) |
| ≤ 13 | Resistant (R) |
(Note: These breakpoints are hypothetical and would need to be established for this compound.)
Mandatory Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Hypothetical Signaling Pathway Inhibition.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chainnetwork.org [chainnetwork.org]
- 3. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 4. nih.org.pk [nih.org.pk]
- 5. EUCAST: Bacteria [eucast.org]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. woah.org [woah.org]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. goldbio.com [goldbio.com]
- 11. youtube.com [youtube.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Advanced Delivery Systems of Antibacterial Agent 118 (Utilizing Ciprofloxacin as a Model)
Introduction
"Antibacterial agent 118" represents a novel class of antimicrobial compounds with significant therapeutic potential. However, like many potent antibacterial agents, its efficacy can be enhanced and side effects minimized through the use of advanced drug delivery systems. These systems can improve solubility, prolong circulation time, and enable targeted delivery to infection sites, thereby increasing the therapeutic index.
This document provides detailed application notes and protocols for the research and development of delivery systems for a model antibacterial agent, Ciprofloxacin, which can be adapted for "this compound". The focus is on three widely explored platforms: polymeric nanoparticles, liposomes, and hydrogels.
Polymeric Nanoparticle-Based Delivery System
Polymeric nanoparticles offer a versatile platform for encapsulating antibacterial agents, providing sustained release and improved stability. Chitosan, a natural, biocompatible, and biodegradable polymer, is an excellent candidate for this purpose due to its intrinsic antibacterial properties and mucoadhesive characteristics.
Quantitative Data Summary
| Parameter | Chitosan Nanoparticles | Reference |
| Particle Size (nm) | 150 - 300 | |
| Polydispersity Index (PDI) | < 0.3 | |
| Zeta Potential (mV) | +20 to +40 | |
| Encapsulation Efficiency (%) | 60 - 85 | |
| Drug Loading (%) | 5 - 15 |
Experimental Protocol: Preparation of Ciprofloxacin-Loaded Chitosan Nanoparticles
This protocol utilizes the ionic gelation method, a simple and effective technique for nanoparticle synthesis.
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Ciprofloxacin hydrochloride
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve 0.1% (w/v) chitosan in a 1% (v/v) aqueous acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.
-
Ciprofloxacin Addition: Add Ciprofloxacin to the chitosan solution at a desired concentration (e.g., 1 mg/mL) and stir for 1 hour.
-
Nanoparticle Formation: Add TPP solution (0.1% w/v in deionized water) dropwise to the chitosan-ciprofloxacin solution under constant magnetic stirring at room temperature. The ratio of chitosan to TPP can be optimized, a common starting point is 5:1 (v/v).
-
Nanoparticle Collection: The formation of opalescent suspension indicates nanoparticle formation. Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove unreacted reagents.
-
Lyophilization: Resuspend the pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.
Experimental Workflow
Application Notes: Quantification of Antibacterial Agent 118 in Biological Samples
Introduction
Antibacterial agent 118 is an investigational antimycobacterial compound with demonstrated activity against various Mycobacterium species, including M. tuberculosis.[1] As with any novel therapeutic agent, the development of a robust and reliable method for its quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, which in turn informs dosing regimens and clinical trial design. This application note describes a sensitive and specific method for the quantification of this compound in plasma and tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Chemical Properties of this compound (Antimycobacterial)
| Property | Value | Reference |
| Molecular Formula | C19H21N5O | [1] |
| Molecular Weight | 383.47 g/mol | [1][2] |
| Mechanism of Action | Inhibitor of mycobacterial methionine aminopeptidase 1 | [1] |
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound.[3][4][5] The procedure involves protein precipitation for the extraction of the analyte from the biological matrix, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Control (blank) human plasma (K2EDTA)
-
Control (blank) tissue (e.g., liver, lung)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.7 µm particle size[5]
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
3. Preparation of Standard and Quality Control Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of DMSO or a suitable organic solvent.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) ACN:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of the IS in 50:50 (v/v) ACN:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) by spiking control plasma or tissue homogenate with the appropriate working standard solutions.
4. Sample Preparation
4.1. Plasma Sample Preparation
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of the respective sample into the labeled tubes.
-
Add 150 µL of the IS working solution (100 ng/mL in ACN) to each tube. This solution also acts as the protein precipitation agent.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4.2. Tissue Sample Preparation
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 400 µL of ice-cold ultrapure water and homogenize the tissue using a suitable homogenizer.
-
Follow the plasma sample preparation protocol from step 2 onwards, using 50 µL of the tissue homogenate.
5. LC-MS/MS Method
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (m/z) 384.2 -> Q3 (m/z) [Product ion 1], Q3 (m/z) [Product ion 2]
-
Internal Standard: Q1 (m/z) [Parent ion] -> Q3 (m/z) [Product ion]
-
-
6. Data Analysis and Quantification
The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the IS. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression. The concentrations of the QC and unknown samples are then interpolated from this curve.
Data Presentation
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) | % Accuracy |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.121 | 101.2 |
| 50 | 0.605 | 99.8 |
| 100 | 1.230 | 100.5 |
| 250 | 3.085 | 99.1 |
| 500 | 6.150 | 100.8 |
| 1000 | 12.250 | 99.4 |
| Regression | y = 0.0123x + 0.0005 | r² = 0.9992 |
Table 2: Accuracy and Precision of the Method for this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 1.03 | 103.0 | 8.5 | 1.05 | 105.0 | 9.2 |
| Low QC | 3 | 2.95 | 98.3 | 6.2 | 3.08 | 102.7 | 7.5 |
| Mid QC | 300 | 305.1 | 101.7 | 4.1 | 296.4 | 98.8 | 5.3 |
| High QC | 800 | 792.8 | 99.1 | 3.5 | 809.6 | 101.2 | 4.8 |
LLOQ: Lower Limit of Quantification
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Many antibacterial agents function by inhibiting essential bacterial signaling pathways, such as two-component systems that regulate environmental adaptation and virulence.[6][7] A generalized diagram of such a pathway is presented below.
Caption: Inhibition of a bacterial two-component signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 4. Liquid chromatographic-mass spectrometric methods for analyzing antibiotic and antibacterial agents in animal food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial agents that inhibit two-component signal transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing "Antibacterial agent 118" concentration for in vitro assays
Technical Support Center: Antibacterial Agent 118
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you optimize the use of Agent 118 in your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For most applications, we recommend preparing a 10 mg/mL stock solution in 100% DMSO. Store this stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the final concentration of DMSO in your assay medium does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth.
Q2: What is the known mechanism of action for Agent 118?
A2: Agent 118 is a potent inhibitor of bacterial cell wall synthesis. It specifically targets and blocks the activity of D-Alanine-D-Alanine ligase (Ddl), an essential enzyme in the peptidoglycan synthesis pathway. This inhibition prevents the formation of the D-Ala-D-Ala dipeptide, a critical precursor for peptidoglycan cross-linking, ultimately leading to cell lysis.
Q3: How can I determine if Agent 118 is bactericidal or bacteriostatic against my bacterial strain?
A3: To determine whether Agent 118 is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), you must first determine the Minimum Inhibitory Concentration (MIC) and then proceed with a Minimum Bactericidal Concentration (MBC) assay. A detailed protocol for both is provided below. Generally, if the MBC is no more than four times the MIC, the agent is considered bactericidal.
Q4: Is Agent 118 effective against Gram-positive or Gram-negative bacteria?
A4: Due to its mechanism of targeting peptidoglycan synthesis, Agent 118 is highly effective against a broad range of Gram-positive bacteria. Its efficacy against Gram-negative bacteria can be limited due to the protective outer membrane, which may prevent the agent from reaching its target in the cytoplasm.
Troubleshooting Guide
This section addresses common issues encountered during in vitro assays with Agent 118.
| Issue | Potential Cause | Recommended Solution |
| No bacterial inhibition observed, even at high concentrations. | 1. Agent Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Bacterial Resistance: The strain may have intrinsic or acquired resistance. 3. High Inoculum: The starting bacterial concentration was too high. | 1. Use a fresh aliquot of the stock solution. Prepare new stock if necessary. 2. Verify the agent's activity against a known sensitive control strain (e.g., S. aureus ATCC 29213). 3. Standardize your inoculum to the recommended concentration (e.g., 5 x 10^5 CFU/mL). |
| Precipitation of Agent 118 in the assay medium. | 1. Low Solubility: The concentration of the agent exceeds its solubility limit in the aqueous medium. 2. Solvent Shock: The DMSO stock was added too quickly to the aqueous medium. | 1. Perform a serial dilution of the agent directly in the assay plate to minimize the time the highest concentration is in the medium. 2. Add the DMSO stock dropwise while vortexing the medium to ensure rapid and even dispersion. |
| Inconsistent or non-reproducible MIC/MBC results. | 1. Inoculum Variability: Inconsistent starting bacterial density between experiments. 2. Pipetting Errors: Inaccurate serial dilutions. 3. Incubation Variation: Inconsistent incubation time or temperature. | 1. Always standardize the inoculum using a spectrophotometer (e.g., to an OD600 of 0.08–0.1) and confirm with plate counts. 2. Calibrate your pipettes regularly. Use fresh tips for each dilution step. 3. Ensure your incubator maintains a stable and uniform temperature. Always incubate plates for the same duration. |
| Growth observed in the sterility control well. | Contamination: The growth medium, plates, or agent stock may be contaminated. | Discard the results from the contaminated plate. Use fresh, sterile medium and materials for the next experiment. Filter-sterilize the agent stock solution if contamination is suspected. |
Experimental Protocols & Data
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method as recommended by CLSI guidelines.
-
Prepare Inoculum:
-
From a fresh agar plate, select 3-5 colonies and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
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Dilute this suspension 1:100 in fresh CAMHB to achieve a concentration of ~1 x 10^6 CFU/mL. This will be your working inoculum.
-
-
Prepare Assay Plate:
-
Dispense 50 µL of CAMHB into wells A1 through A12 of a 96-well microtiter plate.
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Prepare a 2X working solution of Agent 118 at 4X the highest desired final concentration. Add 100 µL of this solution to well A1.
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Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mix, then A2 to A3, and so on, up to well A10. Discard 50 µL from well A10.
-
Well A11 will serve as the growth control (no agent). Well A12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the working inoculum (~1 x 10^6 CFU/mL) to wells A1 through A11. This brings the final volume to 100 µL and the final inoculum to 5 x 10^5 CFU/mL.
-
Add 50 µL of sterile CAMHB to well A12.
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Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of Agent 118 that completely inhibits visible bacterial growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
-
Perform MIC Assay: Complete the MIC assay as described above.
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Subculture: From each well that shows no visible growth in the MIC assay, take a 10 µL aliquot.
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Plate Aliquots: Spot-plate the 10 µL aliquot onto a fresh Mueller-Hinton Agar (MHA) plate. Be sure to label the spots corresponding to the concentrations.
-
Incubate: Incubate the MHA plate at 37°C for 18-24 hours.
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Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (typically corresponding to ≤ 2-3 colonies from a 10 µL spot).
Example Data
| Bacterial Strain | Agent 118 MIC (µg/mL) | Agent 118 MBC (µg/mL) | Interpretation |
| Staphylococcus aureus | 2 | 4 | Bactericidal |
| Enterococcus faecalis | 4 | 8 | Bactericidal |
| Escherichia coli | 64 | >128 | Bacteriostatic / Limited Activity |
| Pseudomonas aeruginosa | >128 | >128 | Resistant |
Visual Guides & Workflows
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Caption: Agent 118 inhibits Ddl ligase, blocking peptidoglycan synthesis.
Experimental Workflow: MIC & MBC Determination
Caption: Workflow for determining MIC and subsequent MBC values.
Troubleshooting Logic: Inconsistent MIC Results
Caption: A logical flow for troubleshooting inconsistent MIC results.
"Antibacterial agent 118" degradation and stability problems
This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of Antibacterial Agent 118. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For short-term storage (up to 1 week), stock solutions of Agent 118 prepared in DMSO or ethanol should be stored at 2-8°C and protected from light. For long-term storage, we recommend preparing aliquots and storing them at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: Is Agent 118 sensitive to light?
A2: Yes, preliminary data indicates that Agent 118 exhibits significant photodegradation. All experiments involving the agent should be conducted under subdued light conditions, and storage containers should be wrapped in aluminum foil or use amber vials.
Q3: What are the primary degradation pathways for Agent 118?
A3: The primary degradation pathways identified so far are hydrolysis, particularly under basic conditions, and oxidation. Photodegradation is also a significant concern. Thermal degradation is less pronounced but can occur at elevated temperatures over extended periods.
Q4: Can I use phosphate-buffered saline (PBS) to dissolve Agent 118 for my cell-based assays?
A4: Caution is advised when using aqueous buffers like PBS, especially if the final solution will be stored for several hours before use. Agent 118 is susceptible to hydrolysis. It is recommended to prepare a concentrated stock in an organic solvent (e.g., DMSO) and dilute it into the aqueous assay medium immediately before the experiment.
Troubleshooting Guide
Problem 1: I am observing a rapid loss of antibacterial activity in my assays.
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Possible Cause 1: pH-mediated Degradation. Agent 118 is highly susceptible to hydrolysis in basic conditions (pH > 8). The pH of your culture medium may be contributing to rapid degradation.
-
Troubleshooting Step: Measure the pH of your assay medium after adding all components. If it is alkaline, consider using a different buffering system. Prepare fresh dilutions of Agent 118 immediately before each experiment to minimize the time it spends in aqueous solution.
-
Possible Cause 2: Adsorption to Plastics. Like many compounds, Agent 118 may adsorb to the surfaces of certain plastics (e.g., polypropylene).
-
Troubleshooting Step: Test for loss of compound by comparing results from experiments conducted in glass or low-adhesion microplates versus standard polystyrene plates.
Problem 2: My HPLC analysis shows multiple unknown peaks appearing over a short time.
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Possible Cause 1: Oxidative Degradation. Agent 118 can be oxidized if the solvent is not degassed or if it is exposed to air for prolonged periods.
-
Troubleshooting Step: Use high-purity, degassed solvents for sample preparation and HPLC mobile phases. Consider adding a small amount of an antioxidant, like BHT, if compatible with your analysis, to see if it prevents the formation of the new peaks.
-
Possible Cause 2: Photodegradation. Exposure to ambient or UV light during sample preparation or while waiting in the autosampler can cause degradation.
-
Troubleshooting Step: Prepare samples under yellow or red light. Use amber autosampler vials or cover the vial tray to protect it from light.
Data on Forced Degradation Studies
The following table summarizes the results of forced degradation studies on this compound, providing an overview of its stability under various stress conditions.
| Stress Condition | Parameters | % Degradation of Agent 118 | Major Degradants Formed | Notes |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | 15.2% | DP-1, DP-2 | Moderate degradation observed. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 4h | 85.7% | DP-3, DP-4, DP-5 | Highly unstable in basic conditions. |
| Oxidative | 6% H₂O₂ at 25°C for 12h | 45.3% | DP-6, DP-7 | Significant oxidative degradation. |
| Thermal | Solid state at 80°C for 48h | 8.9% | DP-1 | Relatively stable to dry heat. |
| Photolytic | 254 nm UV light for 6h | 62.5% | DP-8, DP-9 | Highly photolabile. |
DP = Degradation Product
Key Experimental Protocols
Protocol 1: Forced Degradation Study for Agent 118
This protocol outlines the methodology for subjecting Agent 118 to various stress conditions to identify its potential degradation pathways.
1. Materials:
- This compound
- HPLC-grade Acetonitrile and Water
- Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
- Class A volumetric flasks, pipettes
- pH meter, water bath, photostability chamber, HPLC system with a UV/PDA detector.
2. Stock Solution Preparation:
- Accurately weigh and dissolve Agent 118 in acetonitrile to prepare a 1 mg/mL stock solution.
3. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
- Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Neutralize with an equivalent amount of acid before analysis.
- Oxidation: Mix 1 mL of stock solution with 9 mL of 6% H₂O₂. Keep at room temperature, protected from light.
- Thermal Degradation: Store a known quantity of solid Agent 118 in an oven at 80°C.
- Photodegradation: Expose a solution of Agent 118 (e.g., 100 µg/mL in acetonitrile/water) to UV light in a photostability chamber.
4. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
- Dilute the sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
- Analyze by a stability-indicating HPLC method. The method should be capable of separating the intact Agent 118 from all degradation products.
- Calculate the percentage of degradation by comparing the peak area of the intact drug in stressed samples to that of an unstressed control sample.
Visualizations
Caption: Workflow for a forced degradation study of Agent 118.
Caption: Troubleshooting logic for Agent 118 degradation issues.
Caption: Hypothetical degradation pathways for Agent 118.
"Antibacterial agent 118" off-target effects in cell culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding off-target effects of Antibacterial Agent 118 observed in mammalian cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell lines (HeLa, HEK293) at concentrations close to the antibacterial effective dose. Is this expected?
A1: This is not an uncommon observation when testing antibacterial agents in mammalian systems. While Agent 118 is optimized for bacterial targets, cross-reactivity with homologous mammalian proteins or other off-target interactions can lead to cytotoxicity. We recommend performing a dose-response curve to determine the cytotoxic concentration 50 (CC50) in your specific cell line and comparing it to the antibacterial effective concentration.
Q2: Our cells are exhibiting unusual morphological changes, such as rounding and detachment, even at sub-lethal concentrations of Agent 118. What could be the cause?
A2: Morphological changes often indicate effects on the cytoskeleton or cell adhesion processes. Agent 118 may be interacting with proteins involved in regulating actin dynamics or focal adhesions. We suggest performing immunofluorescence staining for key cytoskeletal components like F-actin (using phalloidin) and vinculin to investigate these potential off-target effects further.
Q3: We noticed an unexpected decrease in the phosphorylation of a kinase in our signaling pathway of interest after treatment with Agent 118. How can we confirm if this is a direct off-target effect?
A3: To determine if Agent 118 is directly inhibiting the kinase, a cell-free in vitro kinase assay is the gold standard. This assay will measure the ability of the kinase to phosphorylate its substrate in the presence of Agent 118, removing the complexities of the cellular environment. If direct inhibition is confirmed, this indicates a significant off-target interaction.
Troubleshooting Guides
Guide 1: Investigating High Cytotoxicity
If you are observing higher-than-expected cytotoxicity, follow this workflow to diagnose the potential cause.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Guide 2: Unraveling Altered Signaling Pathways
Use this guide if you suspect an off-target effect on a specific signaling pathway.
Caption: Workflow for investigating altered cell signaling pathways.
Quantitative Data Summary
The following tables summarize the known activity and cytotoxicity profiles of Agent 118.
Table 1: Comparative IC50 Values of Agent 118
| Target | Species | Type | IC50 (µM) |
|---|---|---|---|
| DNA Gyrase | E. coli | On-Target | 0.05 |
| Topoisomerase IIα | Human | Off-Target | 7.8 |
| hERG Channel | Human | Off-Target | > 50 |
| VEGFR2 | Human | Off-Target | 12.5 |
Table 2: Cytotoxicity (CC50) Profile of Agent 118 in Mammalian Cell Lines after 48h
| Cell Line | Tissue of Origin | CC50 (µM) |
|---|---|---|
| HEK293 | Human Embryonic Kidney | 15.2 |
| HeLa | Human Cervical Cancer | 9.8 |
| HepG2 | Human Liver Cancer | 11.4 |
| HUVEC | Human Umbilical Vein | 22.1 |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
Agent 118 stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Agent 118 in complete medium.
-
Remove the old medium from the wells and add 100 µL of the Agent 118 dilutions. Include wells with vehicle control (e.g., DMSO) and medium-only blanks.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance.
Protocol 2: Western Blot for Phospho-ERK1/2
This protocol allows for the detection of changes in the phosphorylation state of the ERK1/2 kinase, a key component of the MAPK signaling pathway.
Materials:
-
Cell lysates from Agent 118-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Treat cells with Agent 118 at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
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Image the blot using a chemiluminescence detection system.
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Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize the results.
Visualizing Off-Target Effects
Caption: Logical relationship between on-target and off-target effects.
"Antibacterial agent 118" binding to plasticware and lab equipment
Technical Support Center: Antibacterial Agent 118
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the handling and experimental use of this compound, with a specific focus on mitigating its non-specific binding to laboratory plasticware.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as compound 20) is an antimycobacterial agent. It has demonstrated activity against various mycobacterial species, including M. tuberculosis (Mtb) H37Ra and H37Rv, M. aurum, M. smegmatis, and M. avium[1]. Its primary application is in tuberculosis research[1].
Q2: Why am I observing lower-than-expected potency or inconsistent results in my assays?
A2: Inconsistent results or a loss of potency are often due to the non-specific binding (NSB) of the compound to laboratory plastics, such as microplates, pipette tips, and tubes[2][3]. Hydrophobic and/or charged small molecules have a tendency to adsorb to the surfaces of common plastics like polypropylene and polystyrene, which reduces the effective concentration of the agent in your assay and leads to variability[4][5].
Q3: To which types of labware does this compound bind most strongly?
A3: While specific binding data for Agent 118 is not published, compounds with similar properties (hydrophobic small molecules) tend to bind most strongly to standard, untreated polystyrene and polypropylene surfaces[4][6]. The binding is primarily driven by hydrophobic interactions between the compound and the plastic surface[5]. Tissue-culture treated plates, which have a more charged surface, can also exhibit significant binding through both hydrophobic and ionic interactions[4].
Q4: How can I minimize the binding of Agent 118 to my lab equipment?
A4: Several strategies can be employed to reduce non-specific binding:
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Use Low-Binding Labware: The most effective method is to use commercially available low-adsorption or non-binding microplates and tubes[4][7][8]. These products have surfaces that are typically modified to be more hydrophilic, which repels hydrophobic compounds.
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Modify Assay Buffer: Adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help keep the compound in solution and reduce its interaction with plastic surfaces[9].
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Solvent Choice: Including a small percentage of an organic solvent such as acetonitrile or methanol in your aqueous buffers can also inhibit binding, though care must be taken to ensure solvent compatibility with your experimental system[4].
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Surface Passivation: Pre-treating labware with a blocking agent like Bovine Serum Albumin (BSA) can coat the plastic surface and prevent the agent from binding[10].
Q5: How can I determine how much of my compound is being lost to plasticware?
A5: You can quantify the loss by performing a recovery experiment. This involves incubating a known concentration of Agent 118 in the plasticware of interest (e.g., a well of a microplate) for a duration relevant to your assay. The supernatant is then carefully collected, and the concentration of the agent is measured using a sensitive analytical method like HPLC or LC-MS. The difference between the initial and final concentration represents the amount lost to the surface[4]. A detailed protocol is provided in this guide.
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving issues related to the suspected binding of this compound.
Problem: Inconsistent IC50 values or poor assay reproducibility.
This common issue often points to variable compound concentrations. The following diagram illustrates a step-by-step troubleshooting workflow.
Data Presentation
The degree of non-specific binding is highly dependent on the type of plastic used. The table below summarizes expected recovery rates for a hydrophobic small molecule like Agent 118 across different labware materials, based on general principles reported in the literature[4][6].
| Labware Material | Surface Property | Expected Compound Recovery (%) | Primary Binding Interaction |
| Standard Polystyrene (PS) | Hydrophobic, Aromatic | 50 - 75% | Hydrophobic |
| Standard Polypropylene (PP) | Hydrophobic, Aliphatic | 60 - 85% | Hydrophobic |
| Tissue-Culture Treated PS | Hydrophilic, Charged | 70 - 90% | Ionic & Hydrophobic |
| Low-Binding Polymer | Hydrophilic, Neutral | > 95% | Minimal |
| Glass (Silanized) | Hydrophobic | > 95% | Minimal |
Experimental Protocols
Protocol 1: Quantification of Agent 118 Loss to Microplate Wells
Objective: To quantify the percentage of this compound that binds to the surface of a 96-well plate.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., PBS)
-
96-well plate to be tested (e.g., standard polystyrene)
-
Analytical instrument (HPLC or LC-MS) with a validated method for Agent 118 detection
-
Low-binding centrifuge tubes for collecting standards
Methodology:
-
Prepare Working Solution: Prepare a working solution of Agent 118 in your assay buffer at the final concentration used in your experiments (e.g., 10 µM).
-
Prepare Standard (T0): Immediately after preparation, transfer an aliquot of the working solution (e.g., 200 µL) to a low-binding tube. This will serve as your 100% or "Time 0" standard.
-
Incubate in Plate: Add the same volume (e.g., 200 µL) of the working solution to several wells of the test plate.
-
Incubate: Cover the plate and incubate it under the same conditions as your actual assay (e.g., 2 hours at 37°C).
-
Collect Supernatant: After incubation, carefully pipette the entire volume from each well into new, clean low-binding tubes. Be careful not to scrape the surface of the well.
-
Analysis: Analyze the concentration of Agent 118 in the T0 standard and the incubated samples using your validated HPLC or LC-MS method.
-
Calculate Recovery: Calculate the percentage of recovery using the following formula: % Recovery = (Concentration in Sample / Concentration in T0 Standard) * 100
Protocol 2: Surface Passivation of Standard Polystyrene Plates with BSA
Objective: To coat the surface of standard plasticware with Bovine Serum Albumin (BSA) to block non-specific binding sites.
Materials:
-
Polystyrene 96-well plates
-
Bovine Serum Albumin (BSA), preferably fatty-acid free
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile water
Methodology:
-
Prepare BSA Solution: Prepare a 1% (w/v) solution of BSA in sterile PBS (e.g., 1 gram of BSA in 100 mL of PBS). Filter-sterilize the solution through a 0.22 µm filter.
-
Coat Plates: Add a sufficient volume of the 1% BSA solution to each well to cover the surface completely (e.g., 200 µL for a 96-well plate).
-
Incubate: Cover the plate and incubate for at least 2 hours at room temperature, or overnight at 4°C.
-
Wash: Aspirate the BSA solution from the wells. Wash each well 2-3 times with sterile PBS or sterile water to remove any unbound BSA.
-
Dry: After the final wash, invert the plate and tap it gently on a clean paper towel to remove excess liquid. Let the plate air-dry in a sterile environment (e.g., a laminar flow hood).
-
Use or Store: The passivated plates are now ready for use. They can also be stored, covered, at 4°C for a short period.
Visualization of Binding Factors
The non-specific binding of a small molecule is influenced by a combination of factors related to the compound, the surface, and the solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 8. amuzainc.com [amuzainc.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. bitesizebio.com [bitesizebio.com]
Technical Support Center: Troubleshooting "Antibacterial Agent 118" Precipitation in Buffers
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address precipitation issues encountered with "Antibacterial agent 118" in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my "this compound" precipitating out of my buffer solution?
Precipitation of "this compound" can be triggered by a variety of factors. These include the concentration of the agent exceeding its solubility limit in the specific buffer, the pH of the buffer, the ionic strength, and the temperature.[1][2][3] Interactions with other components in the buffer can also lead to precipitation.
Q2: Can the type of buffer I use affect the solubility of "this compound"?
Absolutely. Different buffer systems have varying chemical properties that can influence the solubility of small molecules. Some buffer components may interact with "this compound," reducing its solubility. It is crucial to select a buffer that is compatible with the agent.[3]
Q3: Does temperature play a role in the precipitation of "this compound"?
Yes, temperature is a critical factor. For some compounds, solubility increases with temperature, while for others, it can decrease. A study on the precipitation of other antibacterial agents showed that precipitation increased at lower temperatures.[1] It is recommended to assess the effect of temperature on the solubility of "this compound" in your specific buffer.
Q4: Can the concentration of "this compound" be too high for my buffer?
Yes, every compound has a saturation point in a given solvent or buffer. If the concentration of "this compound" exceeds this limit, it will precipitate out of the solution.[1]
Q5: How does the pH of the buffer affect solubility?
The pH of the buffer can significantly impact the solubility of "this compound," especially if the compound has ionizable groups. The charge state of the molecule can change with pH, affecting its interaction with the solvent and its tendency to precipitate.[2]
Troubleshooting Guide
If you are experiencing precipitation of "this compound," follow these steps to identify and resolve the issue.
Step 1: Initial Assessment
First, confirm that the precipitate is indeed "this compound." Contaminants or interactions with other components could also cause precipitation.
Step 2: Buffer and Agent Concentration
Review the concentration of "this compound" and the composition of your buffer.
-
Reduce Concentration: The most straightforward first step is to lower the concentration of "this compound."
-
Buffer Composition: Certain buffer components can interact with your compound. Consider switching to an alternative buffer system. For example, if you are using a phosphate buffer, you might test a Tris-based buffer.
Step 3: pH Adjustment
The solubility of ionizable compounds is highly dependent on pH.
-
Determine the pKa: If the pKa of "this compound" is known, adjust the buffer pH to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble ionized form.
-
Empirical Testing: If the pKa is unknown, empirically test a range of pH values to find the optimal pH for solubility.
Step 4: Temperature Control
Temperature can influence solubility.
-
Increase Temperature: Gently warming the solution may help dissolve the precipitate. However, be cautious as excessive heat can degrade the compound. Studies on other antibiotics have shown that lower temperatures can increase precipitation.[1]
-
Maintain Consistent Temperature: Ensure that the temperature is kept constant during your experiment, as fluctuations can cause the compound to fall out of solution.
Step 5: Co-solvents and Excipients
If the above steps are not successful, consider the use of co-solvents or excipients.
-
Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol can significantly increase the solubility of hydrophobic compounds. Start with a low percentage (e.g., 1-5%) and assess the impact on your experiment.
-
Solubilizing Excipients: Surfactants or cyclodextrins can be used to enhance solubility. The choice of excipient will depend on the properties of "this compound" and the requirements of your assay.
Data Presentation: Illustrative Solubility of a Small Molecule Antibacterial Agent
Due to the lack of specific public data for "this compound," the following table provides an illustrative example of how to structure solubility data for a generic small molecule antibacterial agent. Researchers should perform their own solubility studies to determine the optimal conditions for "this compound."
| Buffer System (50 mM) | pH | Temperature (°C) | Maximum Solubility (µg/mL) | Observations |
| Phosphate-Buffered Saline | 7.4 | 25 | 50 | Precipitation observed above 60 µg/mL |
| Phosphate-Buffered Saline | 7.4 | 37 | 75 | Increased solubility with temperature |
| Tris-HCl | 7.4 | 25 | 150 | Higher solubility compared to PBS |
| Tris-HCl | 8.5 | 25 | 250 | Increased solubility at higher pH |
| Citrate Buffer | 5.0 | 25 | 20 | Poor solubility in acidic buffer |
Experimental Protocols
Protocol 1: Determining Maximum Solubility
-
Prepare a series of concentrations of "this compound" in the desired buffer.
-
Incubate the solutions at the experimental temperature for a set period (e.g., 2 hours), allowing for equilibration.
-
Visually inspect for any precipitate.
-
For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
The highest concentration with no visible precipitate or where the supernatant concentration equals the prepared concentration is the maximum solubility.
Mandatory Visualizations
Troubleshooting Workflow for Precipitation Issues
A flowchart outlining the steps to troubleshoot precipitation of "this compound".
References
- 1. Factors affecting precipitation of vancomycin and ceftazidime on intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of "Antibacterial agent 118" in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of "Antibacterial agent 118" in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common initial hurdles observed with the oral bioavailability of novel antibacterial agents like "this compound"?
Initial studies with novel antibacterial agents often reveal challenges such as low aqueous solubility, degradation in the gastrointestinal (GI) tract, poor permeability across the intestinal epithelium, and significant first-pass metabolism in the liver. These factors can collectively lead to sub-optimal systemic exposure and reduced efficacy.
Q2: How can the formulation of "this compound" be modified to improve its absorption?
Several formulation strategies can be employed to enhance the absorption of poorly soluble compounds. These include micronization to increase the surface area for dissolution, nano-formulations such as lipid-based nanoparticles or polymeric nanoparticles to improve solubility and permeability, and the creation of amorphous solid dispersions to prevent crystallization and improve dissolution rates.
Q3: What is a prodrug approach, and could it be beneficial for "this compound"?
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to overcome various biopharmaceutical challenges. For "this compound," a prodrug could be designed to have increased aqueous solubility, enhanced permeability across the intestinal membrane, or protection from degradation in the GI tract.
Troubleshooting Guide
Issue 1: Low Oral Bioavailability (<10%) in Initial Pharmacokinetic (PK) Studies
This is a common issue for many new chemical entities. The following steps can help diagnose and address the problem.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Characterize the solubility, permeability, and stability of "this compound" at different pH values mimicking the GI tract.
-
Formulation Enhancement: Test various formulations to improve solubility and dissolution rate.
-
In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the intestinal permeability of "this compound" and identify potential efflux by P-glycoprotein (P-gp) transporters.
-
Investigate First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes to determine the extent of first-pass metabolism.
Comparative Efficacy of Formulation Strategies:
| Formulation Strategy | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 | 0.8 ± 0.2 | 2.0 | 4.5 ± 1.1 | 8 |
| Micronized Suspension | 50 | 1.5 ± 0.4 | 1.5 | 9.2 ± 2.3 | 16 |
| Lipid Nanoparticles | 50 | 4.2 ± 0.9 | 1.0 | 25.8 ± 5.7 | 48 |
| Amorphous Solid Dispersion | 50 | 3.8 ± 0.7 | 1.0 | 23.1 ± 4.9 | 43 |
Issue 2: High Variability in Plasma Concentrations Across Animal Subjects
High inter-individual variability can mask the true pharmacokinetic profile of a compound and complicate dose-response assessments.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict control over fasting/feeding status, dosing technique, and sampling times for all animals.
-
Evaluate Formulation Homogeneity: Verify that the formulation provides a consistent and uniform dose of "this compound."
-
Consider Genetic Differences: Be aware of potential genetic variations in metabolic enzymes or transporters among the animal strain being used.
Experimental Protocols
Protocol 1: Preparation of Lipid Nanoparticles
This protocol describes the preparation of lipid nanoparticles for "this compound" using a hot homogenization and ultrasonication method.
-
Melt the Lipid Phase: Heat a mixture of a solid lipid (e.g., glyceryl monostearate) and a liquid lipid (e.g., oleic acid) to 10-15°C above the melting point of the solid lipid.
-
Incorporate the Drug: Add "this compound" to the molten lipid phase and stir until a clear solution is obtained.
-
Prepare the Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in deionized water and heat to the same temperature as the lipid phase.
-
Form the Emulsion: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Reduce Particle Size: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cool and Characterize: Allow the nanoemulsion to cool to room temperature to form solid lipid nanoparticles. Characterize the nanoparticles for particle size, polydispersity index, and encapsulation efficiency.
Protocol 2: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a drug.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Apical to Basolateral (A-B): Add "this compound" to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points.
-
Basolateral to Apical (B-A): Add "this compound" to the basolateral side and collect samples from the apical side to determine the extent of active efflux.
-
-
Sample Analysis: Analyze the concentration of "this compound" in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Calculate the Papp value to classify the permeability of the compound.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Drug absorption and efflux at the intestinal epithelium.
Technical Support Center: Overcoming Resistance to Antibacterial Agent 118
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with "Antibacterial agent 118" and its distinct analogue, "BAS-118."
Disclaimer: "this compound" is identified as an antimycobacterial agent, while "BAS-118" is a benzamide derivative effective against Helicobacter pylori. This guide addresses them as separate entities for clarity and targeted support.
Section 1: "this compound" for Mycobacterial Strains
"this compound" (also referred to as compound 20) is an antimycobacterial agent with demonstrated activity against various Mycobacterium species. Researchers encountering resistance to this agent can consult the following resources.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. It is known to exhibit antimycobacterial properties, suggesting it likely targets essential pathways in Mycobacterium species.
Q2: My Mycobacterium strain shows reduced susceptibility to this compound. What are the common resistance mechanisms in mycobacteria?
A2: While specific resistance mechanisms to this compound are not yet documented, mycobacteria commonly develop resistance through several mechanisms:
-
Target Modification: Mutations in the gene encoding the drug's target protein can prevent the drug from binding effectively.[1]
-
Enzymatic Inactivation: The bacteria may produce enzymes that modify or degrade the antibacterial agent.
-
Efflux Pumps: Bacteria can actively transport the drug out of the cell, preventing it from reaching its target at a sufficient concentration.[2]
-
Reduced Cell Wall Permeability: The unique and complex cell wall of mycobacteria can be modified to further restrict drug entry.[3]
-
Prodrug Activation Failure: If the agent is a prodrug (requiring activation by a bacterial enzyme), mutations in the activating enzyme can lead to resistance.
Q3: How can I investigate the mechanism of resistance in my bacterial strain?
A3: A combination of genomic and phenotypic approaches is recommended. You can sequence the genome of your resistant strain and compare it to a susceptible parent strain to identify potential mutations in target genes or genes related to drug metabolism. Phenotypic assays, such as efflux pump inhibition assays, can help determine if this is the mechanism of resistance.
Q4: Are there strategies to overcome resistance to antimycobacterial agents like this compound?
A4: Yes, several strategies can be employed:
-
Combination Therapy: Using this compound in combination with other antimycobacterial drugs that have different mechanisms of action can create a synergistic effect and overcome resistance.
-
Efflux Pump Inhibitors (EPIs): If resistance is due to efflux pumps, co-administering an EPI can restore the activity of the antibacterial agent.
-
Dose Optimization: In some cases, increasing the concentration of the agent may be sufficient to overcome low-level resistance, but this must be balanced with potential toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| High Minimum Inhibitory Concentration (MIC) values for this compound | Target gene mutation, active drug efflux, or enzymatic inactivation. | 1. Sequence the genome of the resistant strain to identify mutations in potential target genes.2. Perform an efflux pump inhibition assay.3. Conduct a checkerboard synergy assay with other antimycobacterial drugs. |
| Inconsistent MIC results | Experimental variability in inoculum preparation or assay conditions. | 1. Standardize the inoculum preparation using McFarland standards.2. Ensure consistent incubation conditions (time, temperature, media).3. Include a susceptible reference strain as a control in all experiments. |
| Loss of agent activity in later stages of culture | Potential for inducible resistance mechanisms. | Monitor bacterial growth and agent efficacy over time using time-kill curve experiments. |
Quantitative Data: Combination Therapy in Mycobacteria
The following table summarizes representative MIC data for common antimycobacterial drug combinations. While specific data for this compound is not available, this provides a reference for expected synergistic interactions.
| Drug Combination | Bacterial Strain | MIC of Drug A alone (μg/mL) | MIC of Drug B alone (μg/mL) | MIC of Drug A in Combination (μg/mL) | MIC of Drug B in Combination (μg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation | Reference |
| Isoniazid + Rifampin | M. tuberculosis H37Rv | 0.06 | 0.12 | 0.015 | 0.03 | 0.5 | Synergy | [4] |
| Isoniazid + Rifampin | M. tuberculosis Beijing | 0.03 | 0.12 | 0.0075 | 0.03 | 0.5 | Synergy | [4] |
| Isoniazid + Rifampin | M. tuberculosis Euro-American | 0.03 | 0.25 | 0.0075 | 0.0625 | 0.5 | Synergy | [4] |
| Isoniazid + Rifampin | M. tuberculosis Indo-Oceanic | 0.06 | 0.12 | 0.03 | 0.06 | 1.0 | Additive | [4] |
Experimental Protocols
A detailed methodology for key experiments is provided below.
This protocol is adapted from the EUCAST reference method.
-
Inoculum Preparation:
-
From a fresh culture of Mycobacterium on solid media, transfer colonies to a tube containing sterile distilled water and glass beads.
-
Vortex for 30 seconds to homogenize the suspension.
-
Allow large clumps to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard using sterile distilled water.
-
Dilute this suspension 1:100 in Middlebrook 7H9 broth supplemented with 10% OADC to achieve a final inoculum of approximately 10^5 CFU/mL.[5]
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using Middlebrook 7H9 broth.
-
The final volume in each well should be 100 µL.
-
Include a drug-free well for a growth control and a well with no bacteria as a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 37°C.
-
-
Reading Results:
-
Read the plates when the growth control well shows visible turbidity (typically 7-21 days for M. tuberculosis).
-
The MIC is the lowest concentration of the agent that completely inhibits visible growth.[6]
-
-
Plate Preparation:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and a second antimicrobial agent along the y-axis.
-
Each well will contain a unique combination of concentrations of the two agents in a final volume of 100 µL of Middlebrook 7H9 broth.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of a standardized Mycobacterium suspension (prepared as in the MIC protocol).
-
Incubate the plate at 37°C until growth is visible in the drug-free control well.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Calculate the FICI by summing the FICs of both drugs.
-
Interpret the results as follows: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Additive/Indifference; FICI > 4.0 = Antagonism.[7]
-
-
Bacterial Preparation:
-
Grow Mycobacterium to mid-log phase in Middlebrook 7H9 broth.
-
Wash and resuspend the cells in a buffer that does not support growth (e.g., phosphate-buffered saline with Tween 80).
-
-
Fluorescent Dye Loading:
-
Add a fluorescent substrate of efflux pumps (e.g., ethidium bromide) to the bacterial suspension in the presence of an efflux pump inhibitor (e.g., verapamil or reserpine) to de-energize the cells and allow the dye to accumulate.
-
Incubate to allow for dye uptake.
-
-
Efflux Measurement:
-
Wash the cells to remove the external dye and resuspend them in a buffer containing a carbon source (e.g., glucose) to energize the efflux pumps.
-
Monitor the decrease in fluorescence over time using a fluorometer. A rapid decrease indicates active efflux.
-
To test the effect of a potential inhibitor, add it to the energized cell suspension and compare the rate of fluorescence decrease to a control without the inhibitor.[8][9][10][11]
-
Visualizations
Caption: Troubleshooting workflow for reduced susceptibility.
Caption: Potential interactions of this compound.
Section 2: "BAS-118" for Helicobacter pylori Strains
"BAS-118" is a novel benzamide derivative demonstrating potent and selective activity against Helicobacter pylori, including strains resistant to clarithromycin and metronidazole. The following resources are for researchers working with this agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BAS-118?
A1: The exact mechanism of action for BAS-118 is still under investigation but is thought to be novel. It exhibits a narrow antibacterial spectrum, primarily targeting H. pylori.
Q2: My H. pylori strain is showing reduced susceptibility to BAS-118. What are the common resistance mechanisms in H. pylori?
A2: While resistance to BAS-118 has not been readily observed in vitro, common resistance mechanisms in H. pylori for other antibiotics include:
-
Point Mutations: Single nucleotide changes in genes encoding drug targets are a primary mechanism of resistance, particularly for clarithromycin (in the 23S rRNA gene) and fluoroquinolones (in the gyrA gene).[3]
-
Enzymatic Inactivation: Inactivation of metronidazole is often due to mutations in genes encoding nitroreductases (rdxA and frxA).[3]
-
Efflux Pumps: Overexpression of efflux pumps can reduce the intracellular concentration of various antibiotics.[3]
-
Biofilm Formation: H. pylori can form biofilms that provide a physical barrier to antibiotic penetration.[12]
Q3: How can I determine if my H. pylori strain has developed resistance?
A3: An antimicrobial susceptibility test (AST) is the most direct method. This can be done using agar dilution or broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) of BAS-118 for your strain. Molecular methods, such as sequencing of potential target genes, can also be used to identify resistance-conferring mutations.
Q4: What strategies can I use to overcome resistance to anti-H. pylori agents?
A4:
-
Combination Therapy: Standard treatment for H. pylori involves a combination of antibiotics with a proton pump inhibitor (PPI). If resistance to one agent is suspected, a different combination should be considered.
-
Bismuth-Containing Quadruple Therapy: This is often recommended in areas with high clarithromycin resistance.
-
Novel Therapies: Newer treatments, such as potassium-competitive acid blockers (P-CABs) in combination with antibiotics, are showing promise.[13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Treatment failure with BAS-118 in an animal model | Emergence of resistance, poor bioavailability, or inappropriate dosing. | 1. Isolate H. pylori from the animal and perform an MIC test for BAS-118.2. Evaluate the pharmacokinetics of BAS-118 in the animal model.3. Consider combination therapy with another anti-H. pylori agent. |
| Variable results in in vitro susceptibility testing | Inoculum effect or variations in media pH. | 1. Strictly standardize the inoculum density for all experiments.2. Ensure the pH of the growth medium is consistent, as the activity of some anti-H. pylori agents is pH-dependent. |
Quantitative Data: Combination Therapy in H. pylori
The table below presents eradication rates for common H. pylori treatment regimens. This can serve as a baseline for comparison when designing experiments with BAS-118.
| Treatment Regimen (Duration) | Geographic Region/Resistance Profile | Eradication Rate (Intention-to-Treat) | Reference |
| PAC (PPI, Amoxicillin, Clarithromycin) (7-14 days) | Global | 74.8% | [14] |
| PAM (PPI, Amoxicillin, Metronidazole) (7-14 days) | Global | 72.5% | [14] |
| PAM (7-14 days) | Low Metronidazole, High Clarithromycin Resistance | 92.5% | [14] |
| Metronidazole, Omeprazole, Clarithromycin (14 days) | N/A | 88% | [15][16] |
Experimental Protocols
Detailed protocols for key experiments are provided below.
-
Media Preparation:
-
Prepare Mueller-Hinton agar supplemented with 5% defibrinated horse blood.
-
Autoclave and cool the agar to 50°C.
-
Add serial two-fold dilutions of BAS-118 to individual flasks of molten agar.
-
Pour the agar into petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Harvest H. pylori from a fresh culture plate and suspend in sterile saline to a turbidity equivalent to a 3.0 McFarland standard.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate the bacterial suspension onto the surface of the agar plates, including a drug-free control plate.
-
Incubate the plates at 37°C under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) for 3-5 days.
-
-
Reading Results:
-
The MIC is the lowest concentration of the agent that prevents visible growth.
-
-
DNA Extraction:
-
Harvest H. pylori cells from a culture plate or broth.
-
Use a commercial DNA extraction kit according to the manufacturer's instructions to purify genomic DNA.
-
-
PCR Amplification:
-
Design primers to amplify genes associated with antibiotic resistance (e.g., 23S rRNA, gyrA, rdxA).
-
Perform PCR using the extracted genomic DNA as a template.
-
-
Sequencing and Analysis:
-
Purify the PCR product and send it for Sanger sequencing.
-
Align the resulting sequence with the wild-type gene sequence to identify any mutations.
-
Visualizations
Caption: Common resistance mechanisms in H. pylori.
Caption: Logic for selecting H. pylori treatment.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Helicobacter pylori antibiotic resistance: An updated appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. tsijournals.com [tsijournals.com]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. Measuring Efflux and Permeability in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]
- 10. MIC testing and efflux pump inhibition [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Antibiotic Resistance of Helicobacter pylori: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming antibiotic-resistant Helicobacter pylori infection: Current challenges and emerging approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Metronidazole, omeprazole and clarithromycin: an effective combination therapy for Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Validation & Comparative
A Comparative Analysis of "Antibacterial Agent 118" and Ampicillin: Efficacy and Spectrum of Activity
For Immediate Release
This guide provides a detailed comparison of the novel investigational compound "Antibacterial agent 118" and the well-established broad-spectrum antibiotic, ampicillin. The analysis focuses on their respective antibacterial efficacy, spectrum of activity, and mechanisms of action, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
"this compound," also identified as compound 20, demonstrates notable activity against various Mycobacterium species, positioning it as a potential candidate for antitubercular therapy. In contrast, ampicillin, a β-lactam antibiotic, exhibits a broad spectrum of activity against a wide range of Gram-positive and some Gram-negative bacteria. Direct comparative efficacy is challenging due to their distinct target organisms. This guide presents the available data to highlight their unique profiles.
Data Presentation: In Vitro Efficacy
The antibacterial efficacy of both agents is summarized below, primarily using Minimum Inhibitory Concentration (MIC) values. MIC represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Antibacterial Spectrum and Efficacy (MIC)
| Organism | "this compound" MIC | Ampicillin MIC |
| Mycobacterium Species | ||
| Mycobacterium tuberculosis H37Rv | 62.5 µM | Variable, often high due to β-lactamase activity. Combination with β-lactamase inhibitors may be effective.[1] |
| Mycobacterium tuberculosis H37Ra | 40.7 µM | Not widely reported |
| Mycobacterium smegmatis | 163.0 µM | 16-256 µg/mL (highly variable depending on porin expression)[2] |
| Mycobacterium aurum | 10.2 µM | Not reported |
| Mycobacterium avium | 62.5 µM | Generally considered resistant; effective in combination with β-lactamase inhibitors against intracellular forms.[1] |
| Common Bacterial Pathogens | ||
| Escherichia coli | Not reported | ~4 mg/L |
| Staphylococcus aureus | Not reported | 0.6-1 mg/L |
| Streptococcus pneumoniae | Not reported | 0.03-0.06 mg/L |
| Haemophilus influenzae | Not reported | 0.25 mg/L |
Note: MIC values for ampicillin can vary significantly based on the bacterial strain and the presence of resistance mechanisms.
Mechanism of Action
"this compound" is reported to function as an inhibitor of mycobacterial methionine aminopeptidase 1. This enzyme is crucial for post-translational modification of proteins in mycobacteria, and its inhibition disrupts essential cellular processes.
Ampicillin is a well-characterized β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[3] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[3] This disruption leads to cell lysis and bacterial death.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The MIC values presented were likely determined using a standardized broth microdilution method, as detailed below:
-
Preparation of Antimicrobial Agent: A stock solution of the test agent (e.g., "this compound" or ampicillin) is prepared and serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for common bacteria, Middlebrook 7H9 for mycobacteria).
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only the medium (sterility control) and medium with bacteria (growth control) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for common bacteria; longer periods may be required for slower-growing mycobacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Cytotoxicity Assay (MTT Assay on HepG2 Cells)
The cytotoxicity of "this compound" towards HepG2 cells was evaluated, likely using the following protocol:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of approximately 50,000 cells/well. The cells are allowed to adhere overnight.
-
Compound Exposure: The cultured cells are treated with various concentrations of "this compound" and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Visualizations
Caption: Experimental workflow for MIC determination.
References
A Comparative Analysis of Novel Antibacterial Agents: Gepotidacin vs. Other Emerging Therapeutics
In the global battle against antimicrobial resistance, the development of novel antibacterial agents with unique mechanisms of action is paramount. This guide provides a comparative overview of Gepotidacin, a first-in-class triazaacenaphthylene antibiotic, against other novel antibacterial agents, offering insights for researchers, scientists, and drug development professionals.
Introduction to Gepotidacin (Formerly GSK2140944)
Gepotidacin is a novel, bactericidal, type II topoisomerase inhibitor that functions via a distinct mechanism, inhibiting bacterial DNA gyrase and topoisomerase IV in a manner different from fluoroquinolones. This unique mode of action allows it to be active against many target pathogens that have developed resistance to existing antibiotics, including fluoroquinolones. It is currently being investigated for the treatment of uncomplicated urinary tract infections and gonorrhea.
Comparative Antibacterial Spectrum and Potency
The in vitro activity of Gepotidacin has been evaluated against a broad range of clinically relevant pathogens and compared with other novel agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Gepotidacin and other selected novel antibacterial agents against key bacterial species.
| Antibacterial Agent | Class | Mechanism of Action | Target Pathogens | MIC Range (mg/L) for E. coli | MIC Range (mg/L) for S. aureus | MIC Range (mg/L) for N. gonorrhoeae |
| Gepotidacin | Triazaacenaphthylene | Inhibition of DNA gyrase and topoisomerase IV via a novel mechanism | E. coli, S. saprophyticus, N. gonorrhoeae | 0.12 - 8 | 0.12 - 4 | 0.06 - 2 |
| Teixobactin | Depsipeptide | Binds to lipid II and lipid III, inhibiting cell wall synthesis | Gram-positive bacteria, including MRSA and VRE | Not Applicable (Gram-negative) | 0.004 - 0.5 | Not Applicable (Gram-negative) |
| Zidebactam (in combination with Cefepime) | β-lactam enhancer | Acylates PBP2 and enhances binding of β-lactams to PBPs | Gram-negative bacteria, including CRE | ≤0.03 - >128 (as Cefepime/Zidebactam) | Not Applicable (Gram-positive focus) | Not specified |
| Cefiderocol | Siderophore cephalosporin | Siderophore-mediated entry into periplasmic space, inhibition of cell wall synthesis | Carbapenem-resistant Gram-negative bacteria | 0.008 - 128 | Not Applicable (Gram-positive focus) | 0.06 - >128 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a general range compiled from available literature.
Mechanisms of Action: A Visual Comparison
The unique mechanisms of action of these novel agents are a key factor in their ability to overcome existing resistance.
Caption: Mechanism of action of Gepotidacin.
Key Experimental Protocols
The data presented in this guide is primarily derived from standardized in vitro susceptibility testing and in vivo efficacy models.
In Vitro Susceptibility Testing: Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent against a specific bacterium.
Methodology:
-
A standardized inoculum of the test bacterium is prepared in a cation-adjusted Mueller-Hinton broth.
-
The antibacterial agent is serially diluted in the broth in a 96-well microtiter plate.
-
The bacterial inoculum is added to each well.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the bacterium.
Caption: Workflow for MIC determination.
In Vivo Efficacy Models
Objective: To assess the therapeutic efficacy of an antibacterial agent in a living organism.
Common Model: Murine thigh infection model.
Methodology:
-
Mice are rendered neutropenic through cyclophosphamide administration.
-
A standardized inoculum of the pathogen (e.g., S. aureus) is injected into the thigh muscle.
-
Treatment with the antibacterial agent or a placebo is initiated at a specified time post-infection.
-
After a defined treatment period (e.g., 24 hours), mice are euthanized, and the thigh tissue is homogenized.
-
Bacterial burden is quantified by plating serial dilutions of the homogenate and counting colony-forming units (CFUs).
-
Efficacy is determined by comparing the reduction in CFU in treated versus untreated animals.
Concluding Remarks
Gepotidacin represents a significant advancement in the development of new antibiotics, with a novel mechanism of action that confers activity against many resistant pathogens. Its clinical development for uncomplicated urinary tract infections and gonorrhea is promising. Direct comparative studies with other novel agents like Teixobactin, Zidebactam, and Cefiderocol are limited, as they often target different subsets of resistant bacteria. Teixobactin shows great promise for Gram-positive infections, while Zidebactam and Cefiderocol are primarily focused on difficult-to-treat Gram-negative pathogens. The continued development and strategic deployment of these novel agents will be critical in addressing the growing threat of antimicrobial resistance.
Validating the Antibacterial Efficacy of "Antibacterial agent 118": A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the in-vitro antibacterial activity of "Antibacterial agent 118," a novel antimycobacterial compound, against key Mycobacterium species. Its performance is benchmarked against standard anti-tuberculosis drugs, supported by detailed experimental data and protocols to aid researchers, scientists, and drug development professionals in their evaluation.
Mechanism of Action: A Novel Approach
"this compound" belongs to the chemical class of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides. Its proposed mechanism of action is the inhibition of mycobacterial methionine aminopeptidase 1 (MetAP1), an essential enzyme for bacterial survival. This novel target distinguishes it from many existing anti-tuberculosis drugs, suggesting a potential for efficacy against drug-resistant strains.
Comparative Antibacterial Activity
The antibacterial efficacy of "this compound" was quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of "this compound" and standard anti-tuberculosis drugs against various Mycobacterium species.
| Compound | M. tuberculosis H37Rv (µM) | M. avium (µM) | M. kansasii (µM) | M. smegmatis (µM) |
| This compound | 62.5 | 62.5 | >163.0 | 163.0 |
| Isoniazid | 0.02 - 0.06 | - | - | - |
| Rifampicin | 0.125 - 0.5 | - | - | - |
| Ethambutol | 5.0 | - | - | - |
| Ciprofloxacin | 0.5 | - | - | - |
Data for "this compound" is sourced from Juhás M, et al. (2022). Data for comparator drugs are compiled from various established sources.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for "this compound" and comparator drugs was performed using a standardized broth microdilution method, specifically the Microplate Alamar Blue Assay (MABA) or a similar resazurin-based microtiter assay.
Preparation of Bacterial Inoculum:
-
Mycobacterium species, including the reference strain M. tuberculosis H37Rv, are cultured on an appropriate medium, such as Middlebrook 7H10 or 7H11 agar, supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Bacterial colonies are harvested and suspended in Middlebrook 7H9 broth.
-
The suspension is homogenized by vortexing with glass beads to break up clumps.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
The standardized suspension is then diluted to achieve the final desired inoculum concentration for the assay.
Broth Microdilution Assay:
-
The assay is performed in sterile 96-well microtiter plates.
-
A serial two-fold dilution of each test compound ("this compound" and comparator drugs) is prepared in Middlebrook 7H9 broth directly in the microtiter plates.
-
The diluted bacterial inoculum is added to each well containing the test compound.
-
Control wells are included: a drug-free well for bacterial growth control and a well with media only for sterility control.
-
The plates are sealed and incubated at 37°C for a period of 5-7 days.
Determination of MIC:
-
Following incubation, a growth indicator dye, such as Alamar Blue or resazurin, is added to each well.
-
The plates are re-incubated for 16-24 hours.
-
A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth.
-
The MIC is determined as the lowest concentration of the antibacterial agent that prevents this color change, indicating the inhibition of bacterial growth.
Visualizing the Workflow
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway of MetAP1 Inhibition
Caption: Proposed signaling pathway of MetAP1 inhibition by "this compound".
Comparative Analysis of Antibacterial Agent BAS-118 in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro performance of the novel antibacterial agent BAS-118, with a focus on cross-resistance studies involving Helicobacter pylori. The data presented is based on published experimental findings to aid in the evaluation of its potential as a therapeutic agent.
Executive Summary
BAS-118, chemically identified as N-methyl-3-[2-(2-naphthyl)acetylamino]benzamide, is a novel benzamide derivative with potent and highly selective activity against Helicobacter pylori[1][2]. Preclinical studies have demonstrated its efficacy against strains of H. pylori that are resistant to currently used antibiotics, notably clarithromycin and metronidazole. A key finding is the absence of cross-resistance with these agents, suggesting a different mechanism of action[3]. Furthermore, in vitro studies indicate that resistance to BAS-118 does not readily develop upon serial passage[1][3].
Data Presentation: Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for BAS-118 and other relevant antibiotics against various isolates of H. pylori.
Table 1: In Vitro Activity of BAS-118 against Helicobacter pylori
| Isolate Type | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Randomly Selected | 100 | ≤0.003 | 0.013 | ≤0.003–0.025 |
| Clarithromycin-Resistant¹ | 30 | 0.006 | 0.025 | ≤0.003–0.025 |
| Metronidazole-Resistant² | 25 | 0.006 | 0.013 | ≤0.003–0.025 |
| ¹Clarithromycin MIC ≥ 1.56 mg/L[1] | ||||
| ²Metronidazole MIC ≥ 6.25 mg/L[1] |
Table 2: Comparative MIC Data for Standard Anti-H. pylori Agents
| Antibiotic Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Resistance Breakpoint (mg/L) |
| Amoxicillin | 0.01 - 0.03 | 0.125 | >0.125 - ≥2 |
| Clarithromycin | ~0.063 | Varies | >0.5 - ≥1.0 |
| Metronidazole | Varies | Varies | >8 |
| Levofloxacin | ~1.0 | Varies | >1 |
| Note: MIC values and breakpoints can vary based on testing methodology and reporting standards (e.g., EUCAST, CLSI)[4][5][6][7][8][9][10][11][12][13][14]. |
The data indicates that the activity of BAS-118 is not significantly affected by pre-existing resistance to clarithromycin or metronidazole[1].
Experimental Protocols
The data cited in this guide for BAS-118 was primarily generated using the agar dilution method, which is considered a reference standard for antimicrobial susceptibility testing of H. pylori[1][9][15].
Agar Dilution Method for H. pylori Susceptibility Testing
This protocol is a summary of the methodology used to determine the Minimum Inhibitory Concentration (MIC) of BAS-118 and other agents against H. pylori.
-
Media Preparation : Mueller-Hinton agar supplemented with 5-10% defibrinated sheep or horse blood is prepared. Two-fold serial dilutions of the antimicrobial agents are incorporated into the agar plates[9][16].
-
Inoculum Preparation : H. pylori isolates are cultured on an appropriate agar medium for 72 hours under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C. Colonies are then suspended in a suitable broth (e.g., Brucella broth or saline) to a turbidity equivalent to a McFarland standard of 2 to 4 (approximately 1 x 10⁸ CFU/mL)[9][16].
-
Inoculation : The bacterial suspensions are inoculated onto the surface of the prepared antibiotic-containing agar plates using a multipoint inoculator. A growth control plate (without antibiotic) is also inoculated[1][16].
-
Incubation : Plates are incubated under microaerophilic conditions at 37°C for 72 hours[1][16].
-
MIC Determination : The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar plate[17].
Serial Passage for Resistance Development Study
To assess the potential for resistance development to BAS-118, a serial passage experiment was conducted.
-
H. pylori strains were serially subcultured for 10 passages on agar plates containing sub-inhibitory concentrations (sub-MIC) of BAS-118[3].
-
After each passage, the MIC of BAS-118 was redetermined to monitor for any increase[3].
-
Results showed that the MICs of BAS-118 for the tested strains increased by no more than two-fold after 10 passages, indicating that resistance does not readily develop in vitro[1][3].
Visualizations
As the specific mechanism of action for BAS-118 has not been detailed, a signaling pathway diagram cannot be provided. Instead, the following diagram illustrates the experimental workflow for assessing cross-resistance.
References
- 1. In vitro anti-Helicobacter pylori activity of BAS-118, a new benzamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(Arylacetylamino)-N-methylbenzamides: a novel class of selective anti-Helicobacter pylori agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Amoxicillin for the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic Susceptibility and Resistance - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Distribution of Antibiotic MICs for Helicobacter pylori Strains over a 16-Year Period in Patients from Seoul, South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Susceptibility Testing of Helicobacter pylori in a Large Multicenter Trial: the MACH 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic MICs and short time-killing against Helicobacter pylori: therapeutic potential of kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Clinical and Bacteriological Factors for Optimal Levofloxacin-Containing Triple Therapy in Second-Line Helicobacter pylori Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility of clinical Helicobacter pylori isolates and its eradication by standard triple therapy: a study in west central region of Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility of 6 antimicrobial agents in Helicobacter pylori clinical isolates by using EUCAST breakpoints compared with previously used breakpoints | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 14. journals.plos.org [journals.plos.org]
- 15. E-test versus agar dilution for antibiotic susceptibility testing of <i>Helicobacter pylori</i>: a comparison study - ProQuest [proquest.com]
- 16. Antimicrobial susceptibility testing for Helicobacter pylori isolates from Brazilian children and adolescents: Comparing agar dilution, E-test, and disk diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibacterial Agent 118 and Ciprofloxacin Against Pseudomonas aeruginosa
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of a novel investigational compound, Antibacterial Agent 118, and the established fluoroquinolone antibiotic, ciprofloxacin, in their activity against the opportunistic pathogen Pseudomonas aeruginosa. The data for this compound is presented as a hypothetical placeholder to serve as a template for researchers evaluating new chemical entities.
Executive Summary
Pseudomonas aeruginosa is a gram-negative bacterium notorious for its intrinsic and acquired resistance to a wide range of antibiotics, posing a significant challenge in clinical settings. Ciprofloxacin has long been a therapeutic option, but its efficacy is increasingly compromised by resistance. This guide contrasts the antibacterial and anti-biofilm properties of ciprofloxacin with the hypothetical profile of a new antibacterial agent, "118," to illustrate a framework for comparative analysis.
Mechanisms of Action
Ciprofloxacin: As a member of the fluoroquinolone class, ciprofloxacin's primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] By binding to these enzymes, ciprofloxacin traps them on the DNA, leading to the formation of double-strand DNA breaks, which ultimately results in bacterial cell death.[1]
This compound (Hypothetical): For the purpose of this guide, we will hypothesize that this compound possesses a distinct mechanism of action, targeting bacterial cell wall synthesis. This would provide a significant advantage, particularly against strains resistant to fluoroquinolones.
Caption: Figure 1: Comparative Mechanisms of Action
In Vitro Antibacterial Activity
The in vitro potency of an antibacterial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Agent | P. aeruginosa Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Ciprofloxacin | ATCC 27853 | 0.25 - 1.0 | 0.5 - 8.0 | [3][4][5] |
| Clinical Isolate 1 | 0.5 | 1.0 | Fictional | |
| Ciprofloxacin-Resistant Strain | >32 | >64 | Fictional | |
| This compound (Hypothetical) | ATCC 27853 | 0.125 | 0.25 | N/A |
| Clinical Isolate 1 | 0.25 | 0.5 | N/A | |
| Ciprofloxacin-Resistant Strain | 0.5 | 1.0 | N/A |
Table 1: Comparative MIC and MBC values against P. aeruginosa
Anti-Biofilm Activity
The ability of P. aeruginosa to form biofilms contributes significantly to its antibiotic resistance and persistence in chronic infections.[6][7] Key metrics for evaluating anti-biofilm activity include the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).
| Agent | P. aeruginosa Strain | MBIC (µg/mL) | MBEC (µg/mL) | Reference |
| Ciprofloxacin | PAO1 | 16 | 64 | [8] |
| ATCC 27853 | - | 40 | [9] | |
| This compound (Hypothetical) | PAO1 | 8 | 32 | N/A |
| ATCC 27853 | 4 | 16 | N/A |
Table 2: Comparative Anti-Biofilm Activity against P. aeruginosa
Resistance Mechanisms
Understanding the mechanisms by which bacteria develop resistance is crucial for the longevity of an antimicrobial agent.
Ciprofloxacin: Resistance to ciprofloxacin in P. aeruginosa primarily arises from two mechanisms: mutations in the target enzymes (DNA gyrase and topoisomerase IV) that reduce drug binding, and the overexpression of efflux pumps that actively transport the drug out of the bacterial cell.[1][2][10]
This compound (Hypothetical): As a cell wall synthesis inhibitor, resistance to Agent 118 would likely emerge through alterations in penicillin-binding proteins (PBPs), the production of β-lactamases that inactivate the drug, or modifications to the bacterial cell envelope that limit drug entry.
Experimental Protocols
The following are standardized protocols for determining the key antibacterial metrics cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method is broth microdilution.
Caption: Figure 2: MIC Determination Workflow
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. It is determined after the MIC assay.
-
Subculture: Following MIC determination, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.
-
Plating: The aliquot is plated onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Enumeration: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[11]
Anti-Biofilm Assays (MBIC and MBEC)
These assays assess the effect of an antimicrobial on biofilm formation and established biofilms.
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated for 24-48 hours to allow for biofilm formation.
-
For MBIC (Inhibition): The antibacterial agent is added at the same time as the bacterial suspension.
-
For MBEC (Eradication): After biofilm formation, the planktonic cells are removed, and fresh medium containing serial dilutions of the antibacterial agent is added to the established biofilms.
-
Incubation: The plates are incubated for a further 24 hours.
-
Quantification: Biofilm biomass can be quantified using methods such as crystal violet staining, or by determining the viability of the biofilm-embedded cells through colony-forming unit (CFU) counting.
Conclusion
This guide outlines the key comparative data points necessary for evaluating a new antibacterial agent against an established standard like ciprofloxacin for the treatment of P. aeruginosa infections. The hypothetical data for this compound illustrates a promising profile, with superior in vitro and anti-biofilm activity, and a distinct mechanism of action that could be effective against ciprofloxacin-resistant strains. Further preclinical and clinical studies would be required to validate these findings and establish the therapeutic potential of any new investigational drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic [frontiersin.org]
- 3. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum Bactericidal Concentration of Ciprofloxacin to Pseudomonas aeruginosa Determined Rapidly Based on Pyocyanin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of ciprofloxacin resistance in Pseudomonas aeruginosa: new approaches to an old problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the bactericidal activity of ciprofloxacin alone and in combination with selected antipseudomonal beta-lactam agents against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Antibacterial Agent 118 in Diverse Growth Media: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro performance of Antibacterial Agent 118, a novel antimycobacterial compound, in relation to established and alternative agents. The data presented herein is intended to inform researchers on the efficacy of this agent and the critical influence of culture conditions on antimicrobial susceptibility testing.
Executive Summary
This compound has demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This compound is a pyrazine-based inhibitor of mycobacterial methionine aminopeptidase 1 (MtMetAP1), a crucial enzyme for bacterial survival. This guide presents a comparative analysis of its minimum inhibitory concentration (MIC) against the virulent M. tuberculosis H37Rv strain alongside other antimycobacterial agents. Furthermore, we highlight the significant impact of the chosen growth medium on the determined MIC values of antimycobacterial compounds, a critical consideration for the evaluation of novel drug candidates.
Comparative Efficacy of this compound
The in vitro potency of this compound was compared with that of Bengamide B, another inhibitor of methionine aminopeptidase, and Rifampicin, a cornerstone drug in tuberculosis treatment. The following table summarizes their respective MICs against Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth, a standard medium for mycobacterial susceptibility testing.
Table 1: Comparative MICs against Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 Broth
| Antibacterial Agent | Mechanism of Action | MIC (µM) | MIC (µg/mL) |
| This compound | Methionine Aminopeptidase 1 Inhibitor | 62.5[1] | ~26.8* |
| Bengamide B | Methionine Aminopeptidase Inhibitor | Potent (nanomolar range)[2] | - |
| Rifampicin | RNA Polymerase Inhibitor | 0.19 - 0.61 | 0.16 - 0.5[3][4][5][6][7] |
*Calculated based on a molecular weight of 428.4 g/mol for this compound. Note: The MIC for this compound is assumed to have been determined in a standard mycobacterial growth medium such as Middlebrook 7H9 broth, based on common research practices.
The Influence of Growth Media on Antimicrobial Performance
The composition of the growth medium can significantly alter the measured efficacy of an antibacterial agent. This is due to factors such as nutrient availability, pH, and the presence of chelating agents, which can affect both bacterial growth and drug stability or activity. The following table, adapted from a study on Mycobacterium avium complex, illustrates the variation in MICs for several antimycobacterial drugs when tested in two different standard media: Middlebrook 7H9 (M7H9) and Mueller-Hinton (MH) broth.
Table 2: Influence of Growth Medium on Modal MICs (mg/L) against Mycobacterium avium Complex
| Antibiotic | Middlebrook 7H9 Broth | Mueller-Hinton Broth | Fold Difference |
| Clarithromycin | >64 | 16 | >4 |
| Rifampicin | 1 | 0.5 | 2 |
| Ethambutol | 4 | 2 | 2 |
| Linezolid | 8 | 8 | 1 |
| Moxifloxacin | 0.5 | 0.5 | 1 |
| Amikacin | 16 | 16 | 1 |
Data adapted from a study on Mycobacterium avium complex.
This data underscores the necessity of standardized testing protocols and the careful consideration of the growth medium when evaluating and comparing the performance of antibacterial agents.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antibacterial agents. The following is a detailed methodology for the broth microdilution method, as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for Mycobacterium tuberculosis.
Broth Microdilution Method for MIC Determination
1. Preparation of Bacterial Inoculum: a. Subculture M. tuberculosis on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar). b. After sufficient growth, transfer colonies to a tube containing sterile saline and glass beads. c. Vortex thoroughly to create a homogeneous suspension. d. Adjust the turbidity of the suspension to a 0.5 McFarland standard. e. Dilute the adjusted suspension 1:100 in sterile saline to achieve a concentration of approximately 1.5 x 10^6 CFU/mL.
2. Preparation of Microtiter Plates: a. Prepare serial two-fold dilutions of the antibacterial agents in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) in a 96-well microtiter plate. b. The final volume in each well should be 100 µL. c. Include a growth control well (no drug) and a sterility control well (no bacteria).
3. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final inoculum of approximately 7.5 x 10^5 CFU/mL. b. Seal the plates to prevent evaporation and contamination. c. Incubate the plates at 37°C in a humidified incubator.
4. Reading and Interpretation of Results: a. Read the plates visually after 7, 14, and 21 days of incubation. b. The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for MIC determination.
Caption: Inhibition of Methionine Aminopeptidase 1 by this compound.
Caption: Workflow for Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Increasing Concentrations of Rifampicin on Different Mycobacterium tuberculosis Lineages in a Whole-Blood Bactericidal Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Drug susceptibility testing of Mycobacterium tuberculosis by the broth microdilution method with 7H9 broth - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Novel Antibacterial Agents
Reference ID: SOP-CHEM-118 Topic: Proper Disposal Procedures for Antibacterial Agent 118 and Other Novel Antibacterial Compounds Audience: Researchers, scientists, and drug development professionals. Issuing Department: Environmental Health & Safety (EHS)
Purpose
This document provides a procedural framework for the safe and compliant disposal of "this compound," a designation for a novel antimycobacterial agent, and serves as a general guideline for other new or uncharacterized antibacterial compounds used in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Improper disposal of antibacterial agents can contribute to the development of antimicrobial resistance and have ecotoxicological effects[1][2][3][4].
Scope
This standard operating procedure (SOP) applies to all research personnel handling antibacterial agents in solid, liquid (stock solutions), and experimental waste forms (e.g., contaminated media, consumables).
Hazard Assessment and Segregation
Prior to disposal, a thorough hazard assessment of the antibacterial agent and any associated waste must be conducted. All waste containing antibacterial agents must be considered chemical waste, and potentially biohazardous waste, and segregated at the point of generation.
Table 1: Waste Stream Segregation for Antibacterial Agents
| Waste Type | Description | Primary Hazard Category | Disposal Container |
| Solid Chemical Waste | Unused or expired pure compound (powder), contaminated personal protective equipment (PPE), weigh boats, and other contaminated lab supplies. | Chemical | Labeled, sealed container for solid chemical waste. |
| Liquid Chemical Waste | Concentrated stock solutions of the antibacterial agent. These are considered hazardous chemical waste[5]. | Chemical (Potentially Ignitable) | Approved, labeled container for chemical waste[5]. |
| Mixed Biohazardous & Chemical Waste | Used cell culture media containing the antibacterial agent and microorganisms. | Biohazardous & Chemical | Labeled, leak-proof container designated for mixed chemical and biological waste. |
| Contaminated Sharps | Needles, scalpels, serological pipettes, or broken glass contaminated with the antibacterial agent. | Sharps, Chemical, Biohazardous | Rigid, puncture-resistant, labeled sharps container[6]. |
Disposal Procedures Workflow
The proper disposal route depends on the nature of the waste stream. The following diagram outlines the decision-making process for handling and disposing of waste containing antibacterial agents.
Caption: Decision workflow for antibacterial agent waste disposal.
Detailed Disposal Protocols
Unused or Expired Solid Compound
-
Segregation: Collect in a dedicated, clearly labeled, sealed container for solid chemical waste.
-
Labeling: Label the container with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
Storage: Store in a designated satellite accumulation area.
-
Disposal: Arrange for pickup by the institution's Environmental Health & Safety (EHS) department for disposal via incineration.
Stock Antibiotic Solutions
Stock solutions are considered hazardous chemical waste due to their high concentration[5].
-
Segregation: Collect in an approved, leak-proof, and sealed container for liquid chemical waste. Do not mix with other waste streams.
-
Labeling: Label the container with "Hazardous Waste," the chemical name, concentration, and solvent.
-
Disposal: Arrange for pickup by EHS for high-temperature incineration. DO NOT drain-dispose or autoclave stock solutions[5].
Contaminated Culture Media (Mixed Waste)
Media containing both microorganisms and the antibacterial agent must be treated as mixed waste.
-
Decontamination: The primary goal is to destroy the biological agents.
-
Chemical Deactivation: Add an appropriate chemical disinfectant (e.g., bleach) to the liquid waste if compatible with the antibacterial agent. Allow for sufficient contact time as per institutional protocols.
-
Autoclaving: Steam autoclaving is effective for killing pathogens but may not degrade the chemical structure of the antibacterial agent[5]. Consult your institution's EHS for guidance on which antibiotics are heat-stable. After autoclaving, the liquid may still be considered chemical waste.
-
-
Collection: After decontamination, collect the liquid in a clearly labeled hazardous waste container.
-
Disposal: Arrange for EHS pickup. Do not pour down the drain unless explicitly permitted by EHS for a specific, fully deactivated agent[5].
Experimental Protocol: Heat Stability Test for Disposal Planning
For a novel agent like "this compound," determining its stability to autoclaving is crucial for selecting the correct disposal path for liquid media.
Objective: To determine if standard autoclave conditions (121°C, 15 psi, 20 minutes) degrade the antibacterial activity of Agent 118.
Materials:
-
Stock solution of this compound.
-
Susceptible bacterial strain (e.g., M. smegmatis for an antimycobacterial agent).
-
Appropriate liquid culture medium (e.g., 7H9 broth).
-
Sterile microplates, tubes, and autoclave-safe containers.
-
Autoclave, incubator, and plate reader.
Methodology:
-
Prepare Samples:
-
Test Sample: Prepare a solution of this compound in the culture medium at a concentration known to be inhibitory (e.g., 5x the Minimum Inhibitory Concentration).
-
Control Sample: Prepare an identical solution of the agent in the same medium.
-
-
Autoclave Treatment:
-
Autoclave the "Test Sample" under standard conditions (121°C, 15 psi, 20 minutes).
-
Keep the "Control Sample" at room temperature.
-
-
Bioassay:
-
Perform a serial dilution of both the autoclaved "Test Sample" and the untreated "Control Sample" in a 96-well microplate.
-
Inoculate all wells with a standardized suspension of the susceptible bacterial strain.
-
Include positive (no agent) and negative (no bacteria) growth controls.
-
-
Incubation & Analysis:
-
Incubate the plate under appropriate conditions.
-
Measure bacterial growth (e.g., by optical density at 600 nm).
-
-
Interpretation:
-
If the autoclaved "Test Sample" shows bacterial growth at concentrations where the "Control Sample" shows inhibition, the agent is heat-labile and its antibacterial property is degraded by autoclaving.
-
If both samples show similar inhibition, the agent is heat-stable, and autoclaving does not constitute chemical deactivation. The waste must be managed as chemical waste post-autoclaving.
-
Emergency Procedures
-
Spills: In case of a spill, cordon off the area. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, gently cover to avoid raising dust. Wear appropriate PPE (lab coat, gloves, eye protection). Collect all cleanup materials in a designated hazardous waste container and contact EHS.
-
Personal Exposure: For skin contact, wash the affected area with soap and water[7]. For eye contact, flush with large amounts of water for at least 15 minutes and seek medical attention[7].
For any uncertainty regarding disposal procedures, contact your institution's Environmental Health & Safety department.
References
- 1. The Effects of Natural Products and Environmental Conditions on Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalnews.ca [globalnews.ca]
- 3. Antimicrobials in the environment: An unregulated threat | Enhesa [enhesa.com]
- 4. "Antibacterial" soaps don't work, are bad for humans & the environment [caryinstitute.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. freemansupply.com [freemansupply.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
